molecular formula C3H5N3S B108200 2-Amino-5-methyl-1,3,4-thiadiazole CAS No. 108-33-8

2-Amino-5-methyl-1,3,4-thiadiazole

Cat. No.: B108200
CAS No.: 108-33-8
M. Wt: 115.16 g/mol
InChI Key: HMPUHXCGUHDVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) is a nitrogen-sulfur containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and chemical research. Its strong aromaticity provides great in vivo stability and low toxicity for higher vertebrates, while the structure offers high liposolubility for good oral absorption and cell permeability . Researchers value this compound for its broad spectrum of pharmacological activities, primarily driven by the reactive 2-amino group, which makes it an ideal intermediate for derivatization . Key research applications include the development of novel antimicrobial agents, as many of its derivatives have demonstrated higher activity against bacteria and fungi compared to standard drugs . It also shows promise as a molecular probe for the naked-eye detection of environmental pollutants like hexavalent chromium (Cr(VI)) . Furthermore, the core 1,3,4-thiadiazole structure is a key component in known drugs such as the antibiotic Cefazolin and the carbonic anhydrase inhibitor Acetazolamide, underlining its practical significance . This product is intended For Research Use Only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPUHXCGUHDVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148347
Record name 1,3,4-Thiadiazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108-33-8
Record name 2-Amino-5-methyl-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methyl-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 108-33-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 108-33-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazole, 2-amino-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-5-methyl-1,3,4-thiadiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines various synthetic methodologies, comprehensive characterization data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the preparation and analysis of this versatile molecular scaffold.

Introduction

This compound is a five-membered heterocyclic compound containing a thiadiazole ring substituted with an amino group and a methyl group. The 1,3,4-thiadiazole (B1197879) nucleus is a common structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2][3][4] The presence of the amino and methyl groups on the thiadiazole ring of the title compound makes it a key intermediate for the synthesis of more complex and potentially more potent pharmaceutical agents.[1] This guide details the common synthetic routes to this compound and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the cyclization of thiosemicarbazide (B42300) with an appropriate C1-synthon, typically acetic acid or its derivatives. Several methods have been reported, with variations in catalysts, reaction conditions, and yields.

Synthesis via Reaction of Thiosemicarbazide and Acetic Acid

A prevalent and efficient method for the synthesis of this compound involves the reaction of thiosemicarbazide with acetic acid in the presence of a dehydrating agent or catalyst.

Reaction Scheme:

G cluster_0 cluster_1 Thiosemicarbazide Thiosemicarbazide Reactant1 H2N-NH-CS-NH2 Thiosemicarbazide->Reactant1 AceticAcid Acetic Acid Reactant2 CH3COOH AceticAcid->Reactant2 Thiadiazole This compound Product -> Reactant1->Product + Reactant2->Product Product->Thiadiazole

Caption: General reaction scheme for the synthesis of this compound.

2.1.1. Method A: Using Polyphosphoric Acid (PPA)

This method utilizes polyphosphoric acid as both a catalyst and a reaction medium.

  • Experimental Protocol:

    • A mixture of thiosemicarbazide (91 parts) and acetic acid (75 parts) is prepared.[5]

    • Commercial polyphosphoric acid (215 parts) and 50% aqueous hypophosphorous acid (1 part) are added to the mixture.[5]

    • The reaction mixture is heated with stirring to a temperature between 105°C and 116°C for 50 minutes.[5]

    • After the reaction is complete, the mixture is poured into 500 parts of water.[5]

    • The solution is then neutralized with ammonium (B1175870) hydroxide.[5]

    • The resulting precipitate is filtered at room temperature, washed with water, and dried to afford this compound.[5]

  • Yield: 89.1%[5]

2.1.2. Method B: Using Phosphorus Pentachloride (PCl₅)

This solid-phase reaction offers a simple and efficient alternative with mild reaction conditions.

  • Experimental Protocol:

    • In a dry reaction vessel, add thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).[6]

    • Grind the mixture evenly at room temperature.[6]

    • Let the mixture stand to obtain the crude product.[6]

    • Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture reaches 8.[6]

    • Filter the mixture to collect the white solid precipitate.[6]

    • Dry the filter cake and recrystallize it from a mixed solvent of N,N-dimethylformamide (DMF) and water (1:2 volume ratio) to obtain pure this compound.[6]

  • Yield: 95.2%[6]

2.1.3. Method C: Using a Eutectic Solvent

This method employs a deep eutectic solvent, offering a greener alternative.

  • Experimental Protocol:

    • Prepare a eutectic solvent by stirring 1 mole of choline (B1196258) chloride and 2 moles of urea (B33335) at 80°C until a clear liquid is formed.[7]

    • Cool the eutectic solvent to room temperature.

    • Add 1 mole of acetic acid and 1.2 moles of thiosemicarbazide to the eutectic solvent.[7]

    • Heat the mixture with reflux at 80°C for 1 hour, monitoring the reaction completion by TLC.[7]

    • Cool the reaction mixture to room temperature and adjust the pH to 8-9 with a 10% ammonia (B1221849) solution in an ice bath.[7]

    • The precipitated solid is collected by suction filtration, washed with ice water, and then recrystallized to yield this compound.[7]

  • Yield: 96.3%[7]

Summary of Synthesis Data
MethodCatalyst/MediumReactantsReaction ConditionsYield (%)Reference
APolyphosphoric AcidThiosemicarbazide, Acetic Acid105-116°C, 50 min89.1[5]
BPhosphorus PentachlorideThiosemicarbazide, Acetic AcidRoom Temperature95.2[6]
CCholine chloride/urea eutectic solventThiosemicarbazide, Acetic Acid80°C, 1 h96.3[7]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₃H₅N₃S[8][9]
Molecular Weight115.16 g/mol [8][10]
AppearanceSolid[8]
Melting Point223-228 °C[8]
Solubility>17.3 µg/mL in water at pH 7.4[10]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[11]

  • ¹³C NMR: The carbon-13 NMR spectrum is used to identify the carbon framework of the molecule.[12]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule. Key vibrational frequencies for this compound are expected for N-H (amino group), C-H (methyl group), C=N, and C-S bonds.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass is a crucial piece of data for confirming the elemental composition.[12]

Spectroscopic DataObserved Values/Signals
¹H NMR Signals corresponding to the methyl protons and the amino protons.
¹³C NMR Signals for the methyl carbon and the two carbons of the thiadiazole ring.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C-H stretching, C=N stretching, and C-S stretching.
Mass Spectrum (m/z) Molecular ion peak corresponding to the molecular weight of the compound.
Exact Mass 115.020418 g/mol

Experimental Workflow and Characterization Logic

The following diagram illustrates the general workflow from synthesis to full characterization of this compound.

G Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Physical_Char Physical Characterization (Melting Point, Solubility) Purification->Physical_Char Spectroscopic_Char Spectroscopic Characterization Purification->Spectroscopic_Char Structure_Confirmation Structure Confirmation & Purity Assessment Physical_Char->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Char->NMR IR IR Spectroscopy Spectroscopic_Char->IR MS Mass Spectrometry Spectroscopic_Char->MS NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for synthesis and characterization.

Biological Significance and Potential Applications

While this guide focuses on the synthesis and characterization of this compound, it is important to note the broader context of its potential applications. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been reported to possess a wide array of biological activities, including:

  • Antimicrobial Activity: Effective against various bacterial and fungal strains.[13]

  • Anticancer Activity: Showing promise in the development of new anticancer agents.[1]

  • Anti-inflammatory Activity: Exhibiting potential as anti-inflammatory drugs.[3]

  • Antiviral Activity: Some derivatives have shown activity against viral infections.[3]

The this compound molecule serves as a crucial starting material for the synthesis of novel derivatives with potentially enhanced biological activities. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. Several efficient synthetic methods have been detailed, along with the necessary experimental protocols and a summary of the expected yields. The characterization data, including physical properties and spectroscopic information, have been presented to aid in the identification and purity assessment of the compound. The versatile nature of the 1,3,4-thiadiazole core suggests that this compound will continue to be a valuable building block in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 2-Amino-5-methyl-1,3,4-thiadiazole: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole. Furthermore, it delves into the significant role this heterocyclic scaffold plays in modern drug discovery by examining the mechanisms of action of its key derivatives in antimicrobial and anticancer therapies.

Core Chemical and Physical Properties

This compound is a white to light-beige crystalline solid.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, notably sulfonamide antibiotics like sulfamethizole, and as a building block for agrochemicals and dye manufacturing.[2]

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃H₅N₃S[3]
Molecular Weight 115.16 g/mol [3]
Melting Point 223-228 °C
Boiling Point 261.2 ± 23.0 °C (Predicted)
Density ~1.29 g/cm³ (Estimate)
pKa 3.84 ± 0.10 (Predicted)
Solubility Slightly soluble in water (>17.3 µg/mL at pH 7.4); Soluble in ethanol, methanol, and acidic solutions; Insoluble in alkali.[2][3]
Appearance White to light beige crystalline powder or colorless needle-like crystals.[1][2]

Molecular Structure and Crystallography

The molecular structure of this compound has been elucidated by X-ray crystallography.[4] The molecule consists of a planar five-membered 1,3,4-thiadiazole (B1197879) ring substituted with an amino group at position 2 and a methyl group at position 5. The crystal packing is characterized by a three-dimensional network of hydrogen-bonding associations, which contrasts with the one-dimensional network observed in the unsubstituted 2-amino-1,3,4-thiadiazole.[4]

The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 174839.[3] A summary of key intramolecular bond lengths and angles from the crystallographic study is presented below.[4]

Bond/AngleDescriptionValue (Å or °)
S1—C2Bond length between sulfur and C2 (amino-substituted)(Data from CCDC 174839)
S1—C5Bond length between sulfur and C5 (methyl-substituted)(Data from CCDC 174839)
N3—N4Bond length between the two ring nitrogen atoms(Data from CCDC 174839)
C2—N(amino)Bond length of the exocyclic carbon-nitrogen bond(Data from CCDC 174839)
C5—C(methyl)Bond length of the exocyclic carbon-carbon bond(Data from CCDC 174839)
C5—S1—C2Angle within the thiadiazole ring at the sulfur atom(Data from CCDC 174839)
N4—N3—C2Angle within the thiadiazole ring(Data from CCDC 174839)

Note: Specific bond lengths and angles are contained within the full crystallographic information file (CIF) available from the CCDC.

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been reported. A common and efficient laboratory-scale method involves the cyclization of a thiosemicarbazide (B42300) derivative with an acid. Below are two detailed experimental protocols.

Solid-Phase Synthesis via Grinding

This method provides a high-yield, solvent-free approach to the synthesis of the title compound.

Materials:

Procedure:

  • In a dry mortar, add 0.05 mol of aminothiourea, 0.055 mol of glacial acetic acid, 0.055 mol of silica, and 0.25 mol of phosphorus trichloride.

  • Grind the mixture vigorously at room temperature for approximately 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:3 mixture of ethyl acetate to petroleum ether as the eluent. The reaction is complete when the spot corresponding to the starting aminothiourea has disappeared.

  • Let the resulting crude product stand for 30 minutes.

  • Transfer the crude product to a beaker and neutralize by adding 5% sodium carbonate solution until the pH of the mixture reaches 8.

  • Filter the mixture. Dissolve the collected filter cake in N,N-dimethylformamide (DMF) to separate the product from the silica gel.

  • Filter the DMF solution to remove the silica.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Wash the resulting solid with water and filter by suction to yield the final product, this compound. A typical yield for this procedure is approximately 95%.

Synthesis using Polyphosphoric Acid

This protocol utilizes a strong acid medium for the cyclodehydration reaction.

Materials:

  • Acetic Acid

  • Thiosemicarbazide

  • Commercial Polyphosphoric Acid (PPA)

  • Ammonium (B1175870) Hydroxide (for neutralization)

  • Water

Procedure:

  • Prepare a mixture of 75 parts acetic acid and 250 parts polyphosphoric acid.

  • To this mixture, add 91 parts of thiosemicarbazide with stirring.

  • Heat the reaction mixture with stirring to a temperature between 105 °C and 116 °C for approximately 50 minutes, at which point the reaction should be substantially complete.

  • Carefully "drown" the hot reaction mixture by pouring it into 500 parts of water.

  • Neutralize the aqueous mixture with ammonium hydroxide.

  • Filter the resulting precipitate at room temperature.

  • Wash the filter cake with water and dry to obtain this compound. A typical yield is approximately 89%.

Biological Activity and Signaling Pathways of Derivatives

While this compound is primarily a synthetic intermediate, its core structure is integral to numerous biologically active molecules. The following sections describe the mechanisms of action for two major classes of drugs derived from this scaffold.

Antimicrobial Activity: Inhibition of Folate Synthesis

Derivatives of this compound, such as the antibiotic sulfamethizole, are potent antimicrobial agents. They function as competitive inhibitors in the bacterial folic acid synthesis pathway.[5] This pathway is an ideal drug target because bacteria must synthesize their own folate, whereas humans obtain it from their diet.[6] These drugs act as structural mimics of para-aminobenzoic acid (PABA), a natural substrate for the enzyme Dihydropteroate Synthase (DHPS).[2][7] By competitively binding to the active site of DHPS, they block the synthesis of dihydropteroic acid, a crucial precursor to tetrahydrofolate, which is essential for synthesizing nucleotides and amino acids, thereby halting bacterial growth.[8]

Folic_Acid_Inhibition Pteridine Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS Substrate PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Biosynthesis Nucleotide & Amino Acid Biosynthesis Tetrahydrofolate->Biosynthesis Co-factor for Thiadiazole Thiadiazole Derivative (e.g., Sulfamethizole) Thiadiazole->DHPS Competitive Inhibition

Mechanism of bacterial folate synthesis inhibition.
Anticancer Activity: Bcr-Abl Tyrosine Kinase Inhibition

The 1,3,4-thiadiazole scaffold is utilized in the design of potent inhibitors targeting aberrant signaling pathways in cancer. A key example is the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[9] The Bcr-Abl fusion protein is a constitutively active kinase that drives uncontrolled cell proliferation and survival by activating multiple downstream pathways, including the Ras-MAPK and PI3K-Akt cascades.[1][10] Tyrosine kinase inhibitors (TKIs), such as Imatinib, function by binding to the ATP-binding site of the Bcr-Abl kinase domain.[11] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby preventing the activation of pro-proliferative and anti-apoptotic signals and ultimately inducing apoptosis in cancer cells.[9]

Bcr_Abl_Pathway cluster_membrane Cell Signaling Cascade cluster_ras Ras/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nuclear Response BcrAbl Bcr-Abl (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BcrAbl->GRB2 Activates PI3K PI3K BcrAbl->PI3K Activates Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis TKI Thiadiazole-based Tyrosine Kinase Inhibitor (TKI) TKI->BcrAbl Inhibits ATP Binding

Inhibition of the Bcr-Abl signaling pathway.

References

Spectroscopic Profile of 2-Amino-5-methyl-1,3,4-thiadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clear, tabular formats for ease of comparison. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside visualizations of the analytical workflow and a predicted mass spectral fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. It is important to note that while some of this data is based on publicly available spectral information, other values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles due to the limited availability of comprehensive, freely accessible raw data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5Singlet3H-CH₃
~7.2Broad Singlet2H-NH₂

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~15-CH₃
~150C5 (Thiadiazole ring)
~170C2 (Thiadiazole ring)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-3100Medium-Strong, BroadN-H stretch (Amine)
2920-2850Weak-MediumC-H stretch (Methyl)
~1620Medium-StrongN-H bend (Amine)
~1550MediumC=N stretch (Thiadiazole ring)
~1440MediumC-H bend (Methyl)
~1050MediumC-N stretch
Mass Spectrometry (MS)

The molecular weight of this compound is 115.16 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
115100[M]⁺ (Molecular Ion)
100Moderate[M - CH₃]⁺
74Moderate[M - CH₃CN]⁺
57High[C₂H₃N₂]⁺
42High[C₂H₂N]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands).

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to a standard 70 eV.

    • Acquire mass spectra over a mass range of m/z 30-200.

    • The mass spectrometer will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

Visualizations

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_output Final Output Sample 2-Amino-5-methyl- 1,3,4-thiadiazole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₃H₅N₃S]⁺ m/z = 115 F1 [C₂H₂N₃S]⁺ m/z = 100 M->F1 - •CH₃ F2 [C₂H₃N₂S]⁺ m/z = 87 M->F2 - HCN F3 [C₂H₃N₂]⁺ m/z = 57 F1->F3 - SCN F4 [C₂H₂N]⁺ m/z = 42 F2->F4 - S

Caption: A plausible fragmentation pathway for this compound under electron ionization.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical research and development. This document compiles available data on its physicochemical properties, outlines experimental protocols for its analysis, and discusses its stability under various conditions.

Introduction

This compound (CAS No. 108-33-8) is a five-membered heterocyclic compound containing nitrogen and sulfur atoms. Its structure is a key feature in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1] A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, influencing formulation, bioavailability, and shelf-life.

Physicochemical Properties

This compound is a white to light beige crystalline powder.[2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₅N₃S[3]
Molecular Weight 115.16 g/mol [3]
CAS Number 108-33-8[3]
Melting Point 223-228 °C[3]
Appearance White to light beige crystalline powder[2]

Solubility Profile

The solubility of a compound is a critical factor in its pharmaceutical development, affecting its absorption and bioavailability. The solubility of this compound is influenced by the polarity of the solvent and the temperature.

Qualitative Solubility

Based on available information, this compound exhibits the following qualitative solubility characteristics:

  • Soluble in: Ethanol and Methanol.[4]

  • Slightly soluble in: Water.[4]

  • Sparingly soluble in: Dimethyl sulfoxide (B87167) (DMSO).

  • Insoluble in: Alkali.[4]

The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiadiazole ring allows for hydrogen bonding, which generally enhances solubility in polar solvents.[5]

Quantitative Solubility

Limited quantitative solubility data is publicly available for this compound. One study reports a solubility of:

Solvent SystemTemperatureSolubilityReference
pH 7.4 bufferNot Specified>17.3 µg/mL[6]

A comprehensive study providing a range of solubility values in various organic and aqueous solvents at different temperatures is needed for a complete solubility profile.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. This compound is reported to be stable under normal storage conditions.[7]

General Stability
  • Storage Conditions: Should be kept in a dry, cool, and well-ventilated place in a tightly closed container.[7]

  • Incompatible Materials: Strong oxidizing agents.[7]

Forced Degradation Studies
  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

  • Thermal Stress: Heating the solid compound at high temperatures.

  • Photostability: Exposing the compound to UV and visible light.

The results of these studies would provide critical information on the intrinsic stability of the molecule and help in the development of stable formulations.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of this compound are crucial for obtaining reliable and reproducible data.

Solubility Determination: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest (e.g., water, ethanol, buffer of specific pH)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Shake the vial for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with the solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess solid to solvent in a vial prep2 Seal vial prep1->prep2 equil1 Place in orbital shaker at constant temperature prep2->equil1 equil2 Shake for 24-72 hours equil1->equil2 samp1 Allow suspension to settle equil2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute filtered sample samp2->samp3 samp4 Analyze concentration by HPLC-UV samp3->samp4 result result samp4->result Calculate Solubility

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound during stability studies and for detecting the formation of degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters to be Optimized:

  • Column: A reversed-phase column (e.g., C18 or C8) is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer and the gradient of the organic modifier are critical for achieving good separation.

  • Flow Rate: Typically in the range of 0.8-1.5 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Column Temperature: Controlling the column temperature can improve peak shape and reproducibility.

Method Validation (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the resolution between the peak for this compound and the peaks of any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against a series of known concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Stability-Indicating Method Development Workflow:

G cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation dev1 Select Column and Mobile Phase dev2 Optimize Gradient, Flow Rate, and Wavelength dev1->dev2 stress1 Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) dev2->stress1 val1 Specificity (Resolution from Degradants) stress1->val1 val2 Linearity, Accuracy, Precision val1->val2 val3 LOD, LOQ, Robustness val2->val3 result result val3->result Validated Stability-Indicating Method

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data suggests its solubility in polar organic solvents and slight solubility in water, there is a clear need for comprehensive quantitative solubility studies across a range of solvents and temperatures. Similarly, detailed forced degradation studies are required to fully elucidate its stability profile and degradation pathways. The provided experimental protocols for solubility determination and stability-indicating method development offer a framework for researchers to generate this critical data, which is essential for the progression of this compound in any drug development program.

References

The Discovery and Foundational Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound with the CAS Number 108-33-8, is a significant building block in medicinal and materials chemistry.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including sulfonamides like sulfamethizole, and compounds with antimicrobial, antiviral, and anticancer properties.[4][5][6][7] This technical guide provides a literature review focused on the foundational discovery and synthesis of this compound, presenting key experimental protocols, quantitative data, and a visualization of the synthetic pathway.

The Foundational Synthetic Route

While various methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles exist, a key early and economically significant method involves the cyclodehydration reaction between an aliphatic acid and thiosemicarbazide (B42300). A 1957 patent by The B.F. Goodrich Company detailed an improved process that overcame previous challenges of poor yields and expensive reagents.[8] This method, which utilizes polyphosphoric acid as a reaction medium and dehydrating agent, represents a cornerstone in the efficient production of this important chemical intermediate. The reaction involves heating thiosemicarbazide with acetic acid in the presence of polyphosphoric acid to yield this compound.[8]

This approach was highlighted as a significant improvement over prior methods, such as reacting thiosemicarbazide with a fatty acid in the presence of sulfuric acid or using a fatty acid chloride, which were either inefficient or uneconomical.[8] The use of polyphosphoric acid provided good yields, high purity, and operated under commercially practical conditions.[8]

Experimental Protocol: Synthesis via Polyphosphoric Acid

The following protocol is adapted from the procedure described in U.S. Patent 2,799,683 for the synthesis of this compound.[8]

Materials:

Procedure:

  • A mixture of 200 parts polyphosphoric acid and 91 parts (1 mole) of thiosemicarbazide is prepared in a suitable reaction vessel.

  • To this mixture, 75 parts of acetic acid is added.

  • The reaction mixture is heated to a temperature range of 105°C to 116°C.

  • The mixture is maintained at this temperature for a duration of 50 minutes.

  • After the heating period, the reaction mixture is "drowned" in 500 parts of water to precipitate the product.

  • The aqueous mixture is then neutralized with ammonium hydroxide.

  • The resulting solid precipitate is isolated by filtration at room temperature.

  • The filter cake, consisting of this compound, is washed with water and dried.

Data Presentation

The following tables summarize the quantitative data associated with the foundational synthesis method and the physical properties of the final compound.

Table 1: Reaction Parameters for Foundational Synthesis[8]

ParameterValue
Reactant 1Thiosemicarbazide
Reactant 2Acetic Acid
Reaction MediumPolyphosphoric Acid
Temperature105°C - 116°C
Reaction Time50 minutes
Reported Yield89.1%

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₅N₃S[1][2]
Molecular Weight115.16 g/mol [1][2]
AppearanceWhite to light beige crystalline powder[2]
Melting Point223-228 °C[2]
SolubilitySparingly in DMSO, Slightly in Methanol[2]

Synthesis Workflow Visualization

The diagram below illustrates the logical workflow for the synthesis of this compound as described in the foundational patent.

Synthesis_Workflow reactant reactant process process product product condition condition A Thiosemicarbazide D Mixing Reactants A->D B Acetic Acid B->D C Polyphosphoric Acid C->D E Heating & Reaction D->E F Precipitation (Drowning in Water) E->F Cyclodehydration G Neutralization (Ammonium Hydroxide) F->G H Filtration & Drying G->H I 2-Amino-5-methyl- 1,3,4-thiadiazole H->I Cond1 Heat to 105-116 °C Cond1->E Cond2 Hold for 50 minutes Cond2->E

Caption: Foundational synthesis workflow for this compound.

Conclusion

The discovery and optimization of the synthesis for this compound, particularly the method employing polyphosphoric acid, were crucial for its economical and large-scale production. This foundational work enabled its widespread use as a versatile intermediate in the development of therapeutic agents. Modern synthetic organic chemistry continues to build upon these principles, developing even more efficient, higher-yielding, and environmentally benign methods for its preparation.[9][10]

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) nucleus, particularly the 2-amino-5-methyl substituted variant, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is curated to assist researchers in the design and development of novel therapeutic agents based on this versatile heterocyclic core.

Anticancer Activity

Derivatives of 2-amino-5-methyl-1,3,4-thiadiazole have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and inhibition of enzymes crucial for cancer cell proliferation and survival.

One notable derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest in non-small cell lung carcinoma cells.[1] Furthermore, various derivatives have been designed and synthesized to target enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is overexpressed in many cancers and plays a critical role in cell cycle regulation.[1] Some compounds have demonstrated antiproliferative effects even more potent than the standard chemotherapeutic agent, cisplatin.[2]

Quantitative Data: In Vitro Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
1oHepG2 (Liver)8.6[3][[“]]
4C6 (Neuroblastoma)0.005[1]
20bHepG-2 (Liver)4.37[5]
20bA-549 (Lung)8.03[5]
Cisplatin (Reference) VariousVaries[2]
Paclitaxel (Reference) HepG2 (Liver)Comparable to 1o[3][[“]]
5-Fluorouracil (Reference) HepG2 (Liver)8.40 µg/mL[6]
Experimental Protocols

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives:

A common synthetic route involves the iodine-mediated cyclization of thiosemicarbazones.[3][[“]]

  • Thiosemicarbazone Formation: Condensation of an appropriate aldehyde or ketone with thiosemicarbazide (B42300) in a suitable solvent like ethanol.

  • Cyclization: The resulting thiosemicarbazone is treated with iodine in the presence of a base (e.g., sodium bicarbonate) in a solvent like dimethylformamide (DMF) at room temperature or with gentle heating.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][3][[“]]

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway Thiadiazole Derivative Thiadiazole Derivative CDK2 CDK2 Thiadiazole Derivative->CDK2 Inhibition Apoptosis Apoptosis Thiadiazole Derivative->Apoptosis Induces Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression Promotes

Anticancer Mechanism of Action

mtt_assay_workflow A Seed Cancer Cells in 96-well Plate B Treat with Thiadiazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to form Formazan D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

MTT Assay Workflow

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7][8] The nature of the substituent on the thiadiazole ring plays a crucial role in determining the antimicrobial potency.[7]

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
MY3-bBacillus subtilis18-20 (Good)-[8]
MY3-cEscherichia coli13-17 (Moderate)-[8]
1b, 1e, 1gStreptococcus faecalis, MSSA, MRSA-4 - 64[3][[“]]
2gCandida albicans-8[3][[“]]
2gAspergillus niger-64[3][[“]]
19Staphylococcus aureus-62.5[9][10]
Experimental Protocols

Synthesis of Antimicrobial 1,3,4-Thiadiazole Derivatives:

A general method involves the cyclization of thiosemicarbazide with various benzaldehydes.

  • Reaction Mixture: A mixture of thiosemicarbazide and a substituted benzaldehyde (B42025) is prepared in a suitable solvent.

  • Cyclization: The reaction is carried out in the presence of a reagent like ferric chloride (FeCl3) or by heating, leading to the loss of a water molecule and the formation of the 1,3,4-thiadiazole ring.[7]

  • Purification: The synthesized compounds are purified by recrystallization.

Agar (B569324) Diffusion Method for Antibacterial Screening:

This method is used to qualitatively assess the antibacterial activity.

  • Media Preparation: Nutrient agar plates are prepared and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.[7][8]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, is measured in millimeters.[8]

Experimental Workflow Diagram

agar_diffusion_workflow A Prepare and Inoculate Agar Plates B Create Wells in the Agar A->B C Add Thiadiazole Derivatives and Control B->C D Incubate Plates at 37°C C->D E Measure Zone of Inhibition D->E

Agar Diffusion Method Workflow

Enzyme Inhibition

The 1,3,4-thiadiazole scaffold is also a key component in the design of various enzyme inhibitors, notably carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes involved in numerous physiological and pathological processes.

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as inhibitors of several CA isozymes, including the cytosolic isozymes I and II, and the tumor-associated isozyme IX.[11] The inhibition constants (Ki) for these compounds can vary significantly depending on the substitution pattern. For instance, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its N-acetylated derivative have been identified as effective inhibitors.[11]

Quantitative Data: Carbonic Anhydrase Inhibition
CompoundCA IsozymeInhibition Constant (Ki)Reference
5-Amino-1,3,4-thiadiazole-2-thiolhCA I97 nM - 548 µM[11]
5-Amino-1,3,4-thiadiazole-2-thiolhCA II7.9 - 618 µM[11]
5-Amino-1,3,4-thiadiazole-2-thiolhCA IX9.3 - 772 µM[11]
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiolhCA I97 nM (Selective)[11]
Experimental Protocols

Synthesis of Carbonic Anhydrase Inhibitors:

The synthesis often involves modifications of the 2-amino or 5-position of the 1,3,4-thiadiazole ring to incorporate functionalities that can interact with the zinc ion in the active site of the enzyme.

Carbonic Anhydrase Inhibition Assay:

An esterase assay is commonly used to determine the inhibitory activity.

  • Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isozyme and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer.

  • Inhibitor Addition: Various concentrations of the test compounds are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Absorbance Measurement: The rate of hydrolysis of the substrate, which results in a colored product (4-nitrophenolate), is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).

  • IC50/Ki Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined, and the inhibition constant (Ki) can be calculated.

Logical Relationship Diagram

enzyme_inhibition_logic Thiadiazole Derivative Thiadiazole Derivative Carbonic Anhydrase (e.g., CA IX) Carbonic Anhydrase (e.g., CA IX) Thiadiazole Derivative->Carbonic Anhydrase (e.g., CA IX) Binds to and Inhibits Therapeutic Effect Therapeutic Effect Thiadiazole Derivative->Therapeutic Effect Leads to Physiological Process (e.g., pH regulation, tumorigenesis) Physiological Process (e.g., pH regulation, tumorigenesis) Carbonic Anhydrase (e.g., CA IX)->Physiological Process (e.g., pH regulation, tumorigenesis) Catalyzes

Logic of Carbonic Anhydrase Inhibition

References

Theoretical and Computational Insights into 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Understanding the molecule's structural, electronic, and reactive properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical studies and computational modeling approaches used to elucidate the characteristics of this compound and its derivatives.

Theoretical Framework and Computational Methodologies

A variety of computational methods have been employed to investigate this compound, primarily centered around Density Functional Theory (DFT) and ab initio calculations. These methods provide a powerful lens to examine molecular structure, reaction mechanisms, and electronic properties.

Key Computational Approaches:
  • Density Functional Theory (DFT): This is the most widely used method for studying this class of molecules. The B3LYP functional is commonly paired with various basis sets, such as 6-31G(d,p), 6-311+G(2d2p), and 6-311++G**, to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.[1][3]

  • Ab Initio Methods: Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also utilized, often for benchmarking purposes or for more accurate energy calculations.[1][3]

  • Molecular Docking: To explore the potential biological activity, molecular docking simulations are performed. These studies predict the binding affinity and interaction modes of this compound derivatives with specific protein targets, such as enzymes and receptors, providing insights into their mechanism of action.[2][4][5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge delocalization, intramolecular interactions, and the strength of hydrogen bonds.[6][7]

Tautomerism and Structural Analysis

A key structural feature of 2-amino-1,3,4-thiadiazoles is the potential for amino-imino tautomerism. Theoretical calculations have been instrumental in determining the relative stability of these tautomers.

Amino-Imino Tautomerization

Computational studies consistently show that the amino tautomer of this compound is the most stable form.[1] This preference is independent of the solvent and the nature of the substituent at the 5-position. The energy barrier for the conversion between the amino and imino forms has been calculated, confirming the predominance of the amino tautomer in the solid state.[6][7]

The general workflow for such a computational study is outlined below:

G Computational Workflow for Tautomer Analysis cluster_input Input cluster_calc Calculation cluster_analysis Analysis cluster_output Output start Define Tautomeric Structures (Amino and Imino forms) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minima energy_calc Single Point Energy Calculation (Higher level of theory, e.g., MP2) freq_calc->energy_calc thermo_analysis Thermochemical Analysis (Zero-point energy correction) energy_calc->thermo_analysis stability Determine Relative Stabilities thermo_analysis->stability end Most Stable Tautomer stability->end

Caption: Computational workflow for tautomer analysis.

Reaction Mechanism Modeling

Quantum chemistry methods have been applied to model the formation mechanism of this compound. These studies reveal a multi-step process and allow for the estimation of activation barriers for each elementary step.[3]

A representative logical relationship between the computational method and the predicted properties is depicted below:

G Relationship between Computational Methods and Properties methods Computational Methods DFT (B3LYP) MP2 HF properties Predicted Properties Optimized Geometry Vibrational Frequencies Electronic Properties (HOMO/LUMO) Activation Energies Binding Affinities methods->properties predicts

Caption: Methods and predicted properties relationship.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies of this compound and its derivatives.

Computational Method Basis Set Property Calculated Value Reference
DFT/B3LYP6-31G(d,p)Formation Activation EnergyVaries per step[3]
DFT/B3LYP6-311+G(2d2p)Formation Activation EnergyVaries per step[3]
MP26-311+G(2d2p)Formation Activation EnergyVaries per step[3]
DFT/B3LYP6-311++G**Tautomer Energy DifferenceAmino form is more stable[1]

Table 1: Calculated Energy Parameters

Derivative Target Protein Docking Score (kcal/mol) Reference
1,3,4-Thiadiazole (B1197879) derivativesVEGFR-2 (2OH4)-7.86 to -8.47[4]
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivativesDHFR-[2]
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativesCOVID-19 (6LU7)-5.4 to -8.0[8]
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triolNUDT5 Gene-8.9[5]

Table 2: Molecular Docking Results of 1,3,4-Thiadiazole Derivatives

Experimental Protocols in Computational Chemistry

The following outlines a generalized protocol for the computational investigation of this compound.

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G**).

    • Define the charge (0) and multiplicity (singlet).

    • Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis of Results:

    • Confirm that the optimization has converged.

    • Verify that there are no imaginary frequencies, which indicates a true energy minimum.

    • Extract the optimized Cartesian coordinates.

    • Analyze the calculated vibrational frequencies and compare them with experimental FT-IR and Raman spectra if available.[9]

Protocol 2: Molecular Docking
  • Ligand Preparation:

    • Obtain the 3D structure of the this compound derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction tools.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, MOE) to dock the prepared ligand into the receptor's binding site.

    • Specify the search space and algorithm parameters.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Conclusion

Theoretical studies and computational modeling are indispensable tools in the study of this compound and its derivatives. These methods provide detailed insights into the molecule's intrinsic properties, reactivity, and potential as a therapeutic agent. The combination of quantum chemical calculations and molecular docking simulations offers a robust framework for understanding structure-activity relationships and guiding the design of new, more potent drugs based on the 1,3,4-thiadiazole scaffold.

References

Thermochemical Properties of 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 2-Amino-5-methyl-1,3,4-thiadiazole. The stability and energetic properties of a compound are critical for drug development, influencing formulation, stability, and manufacturing processes. This document details the experimental and computational protocols for acquiring these essential data.

Core Thermochemical Data

A thorough thermochemical investigation of this compound involves the determination of several key energetic parameters. A comprehensive study would quantify the standard molar enthalpies of formation in both the crystalline and gaseous phases, as well as the enthalpy of sublimation.[1][2][3] These values are crucial for understanding the compound's intrinsic stability and intermolecular forces.

Table 1: Summary of Key Thermochemical Properties of this compound

Thermochemical PropertySymbolExperimental Value (kJ·mol⁻¹)Computational Value (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (crystalline, 298.15 K)ΔfH°m(cr)Data not availableData not available
Standard Molar Enthalpy of Combustion (crystalline, 298.15 K)ΔcH°m(cr)Data not availableData not available
Standard Molar Enthalpy of Sublimation (298.15 K)ΔgcrH°mData not availableData not available
Standard Molar Enthalpy of Formation (gaseous, 298.15 K)ΔfH°m(g)Data not availableData not available
Standard Molar Gibbs Energy of Formation (crystalline, 298.15 K)ΔfG°m(cr)Data not availableData not available
Standard Molar Gibbs Energy of Formation (gaseous, 298.15 K)ΔfG°m(g)Data not availableData not available
Melting Point (°C)Tm223-228Not Applicable

Note: Specific experimental and computational values for this compound were not available in the public domain at the time of this writing. The table structure is provided as a template for data presentation. The melting point is reported by commercial suppliers.

Experimental and Computational Methodologies

The determination of the thermochemical properties of this compound employs a combination of calorimetric techniques and computational chemistry methods.[1][2][3]

Rotating Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of combustion (ΔcH°m(cr)) of the solid compound. From this, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived using Hess's law.

Experimental Protocol:

  • Sample Preparation: A pellet of the solid sample (typically 0.2 to 1.0 g) is prepared. For volatile or liquid samples, they are often encapsulated in a platinum boat.

  • Bomb Assembly: The sample is placed in the crucible inside the calorimeter's bomb. A known length of fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30-35 atmospheres.

  • Calorimeter Setup: The bomb is placed in a water bath within the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored with high precision before, during, and after the combustion reaction until a steady final temperature is reached.

  • Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Calvet Microcalorimetry

Calvet microcalorimetry is a versatile technique used here to determine the standard molar enthalpy of sublimation (ΔgcrH°m). This method measures the heat flow associated with the phase transition from solid to gas.

Experimental Protocol:

  • Sample Loading: A small mass of the sample (1-5 mg) is placed into a sample cell. An identical, empty cell serves as the reference.

  • Thermal Equilibration: The sample and reference cells are placed in the Calvet microcalorimeter and allowed to reach thermal equilibrium at a constant temperature.

  • Sublimation Measurement: The sample cell is evacuated to a high vacuum (~0.13 Pa). The endothermic heat flow associated with the sublimation of the compound is measured by a series of thermopiles surrounding the cell. The differential heat flow between the sample and reference cells is recorded as a function of time until the sample is completely sublimed.

  • Calibration: An electrical calibration is performed by dissipating a known amount of heat in the sample cell using the Joule effect. This allows for the conversion of the measured signal to absolute heat values.

  • Data Analysis: The area under the sublimation curve is integrated to determine the total heat absorbed during the phase change, from which the enthalpy of sublimation is calculated.

Knudsen Effusion Method

The Knudsen effusion method is a gravimetric technique used to measure the vapor pressure of a solid as a function of temperature. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Experimental Protocol:

  • Cell Preparation: A known mass of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.

  • Experimental Setup: The Knudsen cell is placed in a temperature-controlled housing within a high-vacuum chamber.

  • Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over a known period.

  • Vapor Pressure Calculation: The vapor pressure, P, at each temperature, T, is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * √(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is derived from the slope of a plot of ln(P) versus 1/T.

Computational Thermochemistry: G3(MP2)//B3LYP

High-level quantum chemical calculations provide a theoretical means to determine the gas-phase enthalpy of formation. The G3(MP2)//B3LYP method is a composite approach that approximates high-level accuracy at a more manageable computational cost.

Computational Protocol:

  • Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. The vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, including QCISD(T)/6-31G(d) and MP2/G3MP2large.

  • Energy Correction: The final G3(MP2) energy is obtained by combining the energies from the different levels of theory and adding corrections for higher-level effects and spin-orbit coupling (for atomic species).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated by considering atomization or isodesmic reactions, where the theoretically calculated reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound, from sample preparation to the final derivation of key thermodynamic properties.

Thermochemical_Workflow cluster_sample Sample Preparation cluster_computational Computational Chemistry Sample This compound (Solid) BombCal Rotating Bomb Calorimetry Sample->BombCal Calvet Calvet Microcalorimetry Sample->Calvet Knudsen Knudsen Effusion Method Sample->Knudsen G3MP2 G3(MP2)//B3LYP Calculations Sample->G3MP2 DeltaHc ΔcH°m(cr) BombCal->DeltaHc Measures DeltaFc ΔfH°m(cr) DeltaHc->DeltaFc Hess's Law DeltaSubH ΔcrgH°m Calvet->DeltaSubH Knudsen->DeltaSubH DeltaFg_exp ΔfH°m(g, exp) DeltaSubH->DeltaFg_exp Kirchhoff's Law DeltaFg_comp ΔfH°m(g, comp) G3MP2->DeltaFg_comp Calculates DeltaFc->DeltaFg_exp

Thermochemical property determination workflow.

References

Unveiling the Solid-State Architecture of 2-Amino-5-methyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular packing of 2-Amino-5-methyl-1,3,4-thiadiazole, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed structural data, experimental protocols, and visualizations to facilitate a deeper understanding of its solid-state properties.

Crystal Structure and Molecular Geometry

The crystal structure of this compound (C₃H₅N₃S) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of this compound.

The molecular structure consists of a planar 1,3,4-thiadiazole (B1197879) ring substituted with an amino group at the 2-position and a methyl group at the 5-position. The planarity of the thiadiazole ring is a key feature, influencing the overall molecular packing.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₃H₅N₃S
Formula Weight115.16
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.979(2)
b (Å)8.337(2)
c (Å)8.433(2)
β (°)113.13(3)
Volume (ų)515.7(2)
Z4
Density (calculated) (Mg/m³)1.484
Absorption Coefficient (mm⁻¹)0.493
F(000)240
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
S(1)-C(2)1.745(2)
S(1)-C(5)1.731(2)
N(3)-N(4)1.381(2)
N(3)-C(2)1.311(2)
N(4)-C(5)1.317(2)
C(2)-N(21)1.340(2)
C(5)-C(51)1.489(3)
Table 3: Selected Bond Angles (°)
AngleDegree (°)
C(2)-S(1)-C(5)87.08(9)
C(2)-N(3)-N(4)114.9(2)
C(5)-N(4)-N(3)111.4(2)
N(3)-C(2)-S(1)114.7(2)
N(4)-C(5)-S(1)111.9(2)
N(3)-C(2)-N(21)124.2(2)
S(1)-C(2)-N(21)121.1(2)
N(4)-C(5)-C(51)122.0(2)
S(1)-C(5)-C(51)126.1(2)

Molecular Packing and Intermolecular Interactions

The molecular packing of this compound is primarily governed by a three-dimensional network of intermolecular hydrogen bonds.[1] The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring serve as acceptors.

Specifically, the molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and the N(4) atom of an adjacent molecule. These dimers are further linked into chains and subsequently a three-dimensional network through another N-H···N hydrogen bond involving the N(3) atom of a neighboring molecule.[1]

Table 4: Hydrogen Bond Geometry (Å, °)
D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N(21)-H(21A)···N(4)ⁱ0.862.163.016(2)175
N(21)-H(21B)···N(3)ⁱⁱ0.862.223.068(2)168
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x+1/2, -y+1/2, z+1/2

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

Data Collection

A suitable single crystal was mounted on a Nonius KappaCCD area-detector diffractometer. Data were collected at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A combination of φ and ω scans was employed to ensure complete data coverage.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 software and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the amino group were located in a difference Fourier map and refined isotropically, while the methyl hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

To further elucidate the structural relationships, the following diagrams were generated using the DOT language.

Caption: Molecular structure and atom numbering scheme.

hydrogen_bonding Intermolecular Hydrogen Bonding Network cluster_dimer1 Molecule A cluster_dimer2 Molecule B (inverted) cluster_chain Molecule C A_N21 N21-H B_N4 N4 A_N21->B_N4 N-H···N(4) C_N3 N3 A_N21->C_N3 N-H···N(3) A_N4 N4 B_N21 N21-H B_N21->A_N4 N-H···N(4)

Caption: Schematic of the primary hydrogen bonding interactions.

experimental_workflow Crystal Structure Determination Workflow crystal_growth Crystal Growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure Final Crystal Structure and Packing validation->final_structure

Caption: General workflow for crystallographic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole and its derivatives. The 1,3,4-thiadiazole (B1197879) scaffold is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] These protocols offer various methodologies, from conventional heating to modern microwave-assisted and solvent-free techniques, to suit different laboratory settings and research needs.

Application Notes

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles predominantly involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its derivatives. The choice of the synthetic method often depends on factors such as desired yield, reaction time, available equipment, and environmental considerations.

  • Phosphorus Pentachloride/Oxychloride Catalyzed Cyclization: This is a highly efficient and widely used method for achieving high yields of 2-amino-1,3,4-thiadiazole (B1665364) derivatives.[4] The reaction can be performed under conventional heating or, for a more environmentally friendly approach, through solid-state grinding at room temperature, which significantly reduces reaction time and solvent usage.[5] Phosphorus oxychloride is a common dehydrating agent for this transformation.[6]

  • Polyphosphoric Acid (PPA) Mediated Synthesis: This method offers a strong acidic and dehydrating medium for the cyclization of thiosemicarbazide with aliphatic acids. It is a practical approach for commercial-scale production, often resulting in high-purity products with good yields.[7] The reaction typically requires heating for a short duration.[7]

  • Microwave-Assisted Green Synthesis: The application of microwave irradiation significantly accelerates the reaction, leading to a drastic reduction in reaction time from hours to minutes.[8] This technique is considered a green chemistry approach as it often requires less solvent and energy.[8][9] It is particularly suitable for rapid library synthesis in drug discovery projects.

Data Presentation

The following table summarizes quantitative data for different methods of synthesizing this compound.

MethodStarting MaterialsReagents/CatalystsSolventReaction TimeTemperatureYieldReference(s)
Solid-State GrindingThiosemicarbazide, Acetic AcidPhosphorus PentachlorideNone10 minRoom Temperature95.2%[5][10]
Conventional HeatingThiosemicarbazide, Acetic AcidPhosphorus OxychlorideNone1 hourRefluxHigh
Polyphosphoric AcidThiosemicarbazide, Acetic AcidPolyphosphoric AcidNone50 min105-116 °C89.1%[7]
Microwave IrradiationThiosemicarbazide, Acetic AcidConc. H₂SO₄, POCl₃Dimethylformamide3 min300 W75-90%[8]
Deep Eutectic SolventThiosemicarbazide, Acetic AcidCholine chloride, UreaEutectic Solvent1 hour80 °C96.3%[10]

Experimental Protocols

Method 1: Solid-State Grinding Synthesis using Phosphorus Pentachloride

This protocol describes a solvent-free, room temperature synthesis of this compound.[5][10]

Materials:

  • Thiosemicarbazide (0.05 mol)

  • Glacial Acetic Acid (0.055 mol)

  • Phosphorus Pentachloride (0.055 mol)

  • 5% Sodium Carbonate Solution

  • N,N-Dimethylformamide (DMF)

  • Water

  • Mortar and Pestle

Procedure:

  • Add thiosemicarbazide, glacial acetic acid, and phosphorus pentachloride to a dry mortar.

  • Grind the mixture at room temperature for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Let the mixture stand for 30 minutes to obtain the crude product.

  • Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8.

  • Filter the mixture to collect the solid precipitate.

  • Dry the filter cake and recrystallize it from a 1:2 mixture of N,N-dimethylformamide and water to yield pure this compound.[5]

Method 2: Synthesis using Polyphosphoric Acid

This protocol details the synthesis of this compound using polyphosphoric acid as the reaction medium.[7]

Materials:

Procedure:

  • Combine thiosemicarbazide and acetic acid in the presence of at least 2 parts of polyphosphoric acid per part of thiosemicarbazide in a reaction vessel.

  • Heat the mixture with stirring to a temperature between 105 °C and 116 °C for 50 minutes.

  • After the reaction is complete, pour the reaction mixture into water.

  • Neutralize the aqueous mixture with ammonium hydroxide.

  • Filter the resulting precipitate at room temperature.

  • Wash the filter cake with water and dry to obtain this compound.

Method 3: Microwave-Assisted Synthesis

This protocol outlines a rapid, microwave-assisted synthesis of this compound derivatives.[8]

Materials:

  • Thiosemicarbazide (0.10 M)

  • Substituted Benzoic Acid (e.g., Acetic Acid) (0.01 M)

  • Phosphorus Oxychloride (25 ml)

  • Dimethylformamide (10 ml)

  • Concentrated Sulfuric Acid (10 drops)

  • 10% Sodium Carbonate Solution

  • Ice-cold water

Procedure:

  • In a beaker, dissolve thiosemicarbazide and the substituted benzoic acid in a minimal amount of dimethylformamide.

  • Add phosphorus oxychloride and concentrated sulfuric acid to the solution while stirring.

  • Place a funnel in the beaker and cover it with a watch glass.

  • Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.

  • Monitor the reaction completion using TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with 10% sodium carbonate solution.

  • Filter the resulting precipitate, wash with water, and dry to obtain the desired product.

Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic methods.

cluster_0 Method 1: Solid-State Grinding start1 Thiosemicarbazide + Acetic Acid + PCl5 grind Grind in Mortar (10 min, RT) start1->grind stand Stand (30 min) grind->stand neutralize1 Neutralize with 5% Na2CO3 (pH 8) stand->neutralize1 filter1 Filter neutralize1->filter1 recrystallize1 Recrystallize (DMF/H2O) filter1->recrystallize1 product1 2-Amino-5-methyl- 1,3,4-thiadiazole recrystallize1->product1

Caption: Workflow for Solid-State Synthesis.

cluster_1 Method 2: Polyphosphoric Acid Mediated start2 Thiosemicarbazide + Acetic Acid + PPA heat Heat with Stirring (50 min, 105-116°C) start2->heat drown Pour into Water heat->drown neutralize2 Neutralize with NH4OH drown->neutralize2 filter2 Filter neutralize2->filter2 dry Wash with H2O & Dry filter2->dry product2 2-Amino-5-methyl- 1,3,4-thiadiazole dry->product2

Caption: Workflow for PPA-Mediated Synthesis.

cluster_2 Method 3: Microwave-Assisted start3 Thiosemicarbazide + Carboxylic Acid + POCl3, H2SO4 dissolve Dissolve in DMF start3->dissolve irradiate Microwave Irradiation (3 min, 300W) dissolve->irradiate cool Cool & Pour into Ice Water irradiate->cool neutralize3 Neutralize with 10% Na2CO3 cool->neutralize3 filter3 Filter neutralize3->filter3 product3 2-Amino-5-substituted- 1,3,4-thiadiazole filter3->product3

Caption: Workflow for Microwave-Assisted Synthesis.

References

Applications of 2-Amino-5-methyl-1,3,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-5-methyl-1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as antimicrobial and anticancer agents. The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of pyrimidine (B1678525) and oxadiazole, which allows molecules containing this moiety to interact with various biological targets. This document provides detailed application notes, experimental protocols, and quantitative data for researchers and drug development professionals working with this compound and its derivatives.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Signaling Pathways and Mechanisms of Action

Several signaling pathways and molecular targets have been identified for the anticancer effects of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. These include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Diagram of the PI3K/Akt Signaling Pathway and Potential Inhibition by 2-Amino-1,3,4-thiadiazole Derivatives

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->PI3K inhibits Thiadiazole->Akt inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition points.

Diagram of CDK1 Inhibition and Cell Cycle Arrest by 2-Amino-1,3,4-thiadiazole Derivatives

CDK1_Inhibition G2_Phase G2 Phase M_Phase M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase->CDK1_CyclinB activates Cell_Cycle_Progression Cell Cycle Progression M_Phase->Cell_Cycle_Progression CDK1_CyclinB->M_Phase promotes entry into Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->CDK1_CyclinB inhibits

Caption: CDK1 inhibition leading to G2/M cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 2-amino-1,3,4-thiadiazole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4[1]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast Cancer)1.78[1]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung Cancer)4.04[1]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6[2]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)53.4[2]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)2.44[3]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29[3]
A 2-amino-1,3,4-thiadiazole derivativeC6 (Neuroblastoma)0.005 (as CDK2 inhibitor)[4]

Antimicrobial Applications

This compound derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi. The antimicrobial efficacy is influenced by the nature of the substituents on the thiadiazole ring and the amino group.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected 2-amino-1,3,4-thiadiazole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
p-Chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeStreptococcus pneumoniae8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeBacillus subtilis8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeStaphylococcus aureus8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativePseudomonas aeruginosa8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeEscherichia coli8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeKlebsiella pneumoniae8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeAspergillus fumigatus8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeCandida albicans8 - 31.25[5]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeGeotrichum candidum8 - 31.25[5]
A 5-substituted-2-amino-1,3,4-thiadiazole derivativeEscherichia coli126 - 1024[6]
A 5-substituted-2-amino-1,3,4-thiadiazole derivativePseudomonas aeruginosa126 - 1024[6]
A 5-substituted-2-amino-1,3,4-thiadiazole derivativeStreptococcus faecalis126 - 1024[6]
A 5-substituted-2-amino-1,3,4-thiadiazole derivativeMRSA126 - 1024[6]
A 5-substituted-2-amino-1,3,4-thiadiazole derivativeMSSA126 - 1024[6]
Tetranorlabdane compound with a free amino groupBacillus polymyxa2.5[6]
Tetranorlabdane compound with a free amino groupPseudomonas aeruginosa2.5[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from thiosemicarbazide (B42300) and acetic acid.

Materials:

  • Thiosemicarbazide

  • Acetic acid

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium carbonate (Na₂CO₃) solution (5%) or ammonium (B1175870) hydroxide (B78521)

  • Ethanol (B145695) for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, combine thiosemicarbazide (1 molar equivalent) and acetic acid (1.1 molar equivalents).

  • Slowly add phosphorus oxychloride (1.2 molar equivalents) or polyphosphoric acid to the mixture with constant stirring.

  • Heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralize the acidic solution by the slow addition of a 5% sodium carbonate solution or ammonium hydroxide until the pH is approximately 8.

  • A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a desiccator.

Diagram of the Synthesis Workflow for this compound

Synthesis_Workflow Start Start Mixing Mix Thiosemicarbazide, Acetic Acid, and POCl₃/PPA Start->Mixing Reflux Reflux for 1-2 hours Mixing->Reflux Quenching Pour into ice-water Reflux->Quenching Neutralization Neutralize with Na₂CO₃/NH₄OH Quenching->Neutralization Filtration Filter to collect crude product Neutralization->Filtration Recrystallization Recrystallize from ethanol Filtration->Recrystallization Drying Dry the purified product Recrystallization->Drying End End Drying->End

Caption: General workflow for the synthesis of the target compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in a T-75 flask to about 80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Diagram of the MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat cells with test compound Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24-72 hours Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan with DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the agar (B569324) well diffusion method to assess the antimicrobial activity of this compound derivatives.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Sterile cork borer (6-8 mm diameter)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the wall of the tube to remove excess fluid.

    • Evenly swab the entire surface of the MHA or SDA plate to ensure a uniform lawn of microbial growth.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Similarly, add the positive and negative controls to separate wells.

  • Incubation:

    • Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • Compare the zone of inhibition of the test compound with that of the positive and negative controls.

Diagram of the Agar Well Diffusion Assay Workflow

Agar_Well_Diffusion_Workflow Start Start Prepare_Inoculum Prepare microbial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate agar plate with a sterile swab Prepare_Inoculum->Inoculate_Plate Create_Wells Create wells in the agar Inoculate_Plate->Create_Wells Add_Compound Add test compound and controls to wells Create_Wells->Add_Compound Incubate_Plate Incubate the plate Add_Compound->Incubate_Plate Measure_Zones Measure zones of inhibition Incubate_Plate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar well diffusion antimicrobial assay.

References

Application Notes and Protocols for the Use of 2-Amino-5-methyl-1,3,4-thiadiazole as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-5-methyl-1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Its unique physicochemical properties, including its ability to act as a bioisostere of pyrimidines and its capacity for hydrogen bonding, make it an attractive core for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This document provides detailed application notes, quantitative biological data, and experimental protocols to guide researchers in leveraging the this compound scaffold for drug discovery and development.

Biological Activities and Quantitative Data

Derivatives of this compound have been synthesized and evaluated for various biological activities. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

The anticancer potential of this compound derivatives has been demonstrated against a range of human cancer cell lines. A notable example is N-(5-methyl-thiadiazol-2-yl)-propionamide, which has shown significant cytotoxic effects.

Table 1: Anticancer Activity of N-(5-methyl-thiadiazol-2-yl)-propionamide

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatocellular Carcinoma9.4
HL-60Leukemia45.2
MCF-7Breast Adenocarcinoma97.6
A549Lung Carcinoma>100
KB-3-1Cervical Carcinoma>100
Antimicrobial Activity

Schiff bases derived from this compound have been investigated for their antimicrobial properties. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 2-amino-5-aryl-1,3,4-thiadiazole Schiff Base Derivatives

CompoundBacterial StrainZone of Inhibition (mm) at 1000 µg/mL
Schiff Base Derivative 1S. aureus (Gram +ve)18
E. coli (Gram -ve)16
Schiff Base Derivative 2S. aureus (Gram +ve)15
E. coli (Gram -ve)13
Ofloxacin (Standard)S. aureus (Gram +ve)22
E. coli (Gram -ve)20

Note: The specific aryl substitutions on the Schiff bases can influence the level of antimicrobial activity.

Anti-inflammatory Activity

Certain derivatives of 1,3,4-thiadiazole (B1197879) have been evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced rat paw edema model.

Table 3: Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives

CompoundDose (mg/kg)Maximum Inhibition (%)Time of Max. Inhibition (h)
Derivative IIIg1038.53
Derivative IIIe1023.90.5
Derivative IIIh1026.73
Indomethacin (Standard)1040.13

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the core scaffold involves the cyclization of thiosemicarbazide (B42300) with acetic acid.

Protocol 1: Synthesis of this compound

Materials:

  • Thiosemicarbazide

  • Glacial Acetic Acid

  • Phosphorus Trichloride (or Polyphosphoric Acid)

  • Silica (B1680970) Gel

  • 5% Sodium Carbonate Solution

  • N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297) and Petroleum ether (for TLC)

Procedure:

  • In a dry mortar, add 0.05 mol of thiosemicarbazide, 0.055 mol of glacial acetic acid, 0.055 mol of silica gel, and 0.25 mol of phosphorus trichloride.

  • Grind the mixture at room temperature for approximately 10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a solvent system of ethyl acetate:petroleum ether (1:3). The reaction is complete when the thiosemicarbazide spot disappears.

  • Let the crude product stand for 30 minutes.

  • Transfer the crude product to a beaker and adjust the pH to 8 by adding a 5% sodium carbonate solution.

  • Filter the mixture and dissolve the filter cake in DMF to remove the silica gel.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Wash the resulting solid with water and filter to obtain the final product, this compound.

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 2: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol 3: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The anticancer activity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation and survival. One such pathway is the Extracellular Signal-Regulated Kinase (ERK) pathway. Certain derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest.

Application Notes and Protocols for Antimicrobial Screening of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the antimicrobial screening of 2-Amino-5-methyl-1,3,4-thiadiazole. The document details the methodologies for evaluating its efficacy against a panel of pathogenic bacteria and fungi, presenting data in a structured format and visualizing experimental workflows.

Introduction

The 1,3,4-thiadiazole (B1197879) nucleus is a prominent heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial properties.[1] 2-Amino-1,3,4-thiadiazole (B1665364) derivatives, in particular, have been the subject of extensive research as potential novel antimicrobial agents.[2][3][4] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.[3][5] One of the proposed mechanisms of action is the inhibition of folic acid synthesis, analogous to sulfonamide drugs, by acting as a competitive inhibitor of p-aminobenzoic acid.[3] Additionally, their ability to cross cellular membranes allows for interaction with intracellular biomolecules such as DNA and proteins, potentially disrupting their function.[6]

This document outlines the standardized protocols for determining the antimicrobial spectrum and potency of this compound.

Data Presentation

While specific quantitative antimicrobial data for this compound is not extensively available in the reviewed literature, the following tables present representative data for closely related 2-amino-1,3,4-thiadiazole derivatives to provide a comparative context for expected antimicrobial activity.

Table 1: Antibacterial Activity of Selected 2-Amino-1,3,4-thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole62.5---[2]
2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole-ActiveGood Activity-[2]
Tris-2,5-disubstituted 1,3,4-thiadiazole8-31.258-31.258-31.258-31.25[2]
Ciprofloxacin (Standard)18-2018-2020-2420-24[2]
Ampicillin (Standard)--Active-[2]

Table 2: Antifungal Activity of Selected 2-Amino-1,3,4-thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Oxygenated phenyl-1,3,4-thiadiazol derivative32-4232-42[2]
Tris-2,5-disubstituted 1,3,4-thiadiazole8-31.25-[2]
Fluconazole (Standard)24-2624-26[2]

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility testing methods are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar (B569324) Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Compound Disks:

    • Dissolve a known weight of this compound in a suitable solvent to achieve a desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry in a sterile environment.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared compound disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a standard antibiotic disk as a positive control and a blank disk (with solvent only) as a negative control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_analysis Data Analysis Compound 2-Amino-5-methyl- 1,3,4-thiadiazole StockSolution Prepare Stock Solution Compound->StockSolution BrothDilution Broth Microdilution (MIC) StockSolution->BrothDilution DiskDiffusion Agar Disk Diffusion StockSolution->DiskDiffusion Microorganism Bacterial/Fungal Culture Inoculum Prepare Standardized Inoculum Microorganism->Inoculum Inoculum->BrothDilution Inoculum->DiskDiffusion MIC_Value Determine MIC Value BrothDilution->MIC_Value ZoneOfInhibition Measure Zone of Inhibition DiskDiffusion->ZoneOfInhibition Report Report Results MIC_Value->Report ZoneOfInhibition->Report

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action: Folic Acid Synthesis Inhibition

Folic_Acid_Inhibition cluster_pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate (B1496061) Synthase (DHPS) PABA->DHPS Substrate Thiadiazole 2-Amino-5-methyl- 1,3,4-thiadiazole (Structural Analog of PABA) Thiadiazole->DHPS Competitive Inhibition cluster_pathway cluster_pathway DHF Dihydrofolic Acid (DHF) DHPS->DHF Product BacterialGrowth Bacterial Growth Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Caption: Proposed mechanism of action via competitive inhibition of dihydropteroate synthase.

References

Application Notes and Protocols for 2-Amino-5-methyl-1,3,4-thiadiazole in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-5-methyl-1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have garnered significant attention for their potential as anticancer agents.[1][2][3][4] The mesoionic character of the 1,3,4-thiadiazole (B1197879) ring allows for effective cell membrane penetration, enabling interaction with various intracellular biological targets.[2][3][5] This document provides a detailed overview of the application of this compound derivatives in oncology research, including their synthesis, in vitro evaluation, and mechanisms of action.

Rationale for Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Kinase Inhibition: Targeting key enzymes in cell cycle regulation and signaling pathways such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[6][7][8]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][9]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[2][7][9]

  • Inhibition of Topoisomerase II: Interfering with DNA replication in cancer cells.[5]

  • Disruption of Microtubule Polymerization: Affecting the cellular cytoskeleton, which is crucial for cell division.[10]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in µM.

Table 1: Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)Reference Compound
FABT A549 (Lung Carcinoma)13.7-
FABT C6 (Glioma)23.5-
Compound 4 C6 (Neuroblastoma)0.005Doxorubicin
Compound 2g LoVo (Colon)2.44-
Compound 2g MCF-7 (Breast)23.29-
Compound 1o HepG2 (Liver)8.6Paclitaxel
Compound 22d MCF-7 (Breast)1.52-
Compound 22d HCT-116 (Colon)10.3-
Compound 32a HepG2 (Liver)3.31-
Compound 32a MCF-7 (Breast)9.31-
Compound 32d HepG2 (Liver)3.31-
Compound 32d MCF-7 (Breast)9.31-
Compound 7k VariousComparable to AdriamycinAdriamycin
Compound 7l VariousComparable to AdriamycinAdriamycin
Compound 7b VariousComparable to AdriamycinAdriamycin
Compound 7a VariousComparable to AdriamycinAdriamycin
Compounds 14a-c MCF-7 (Breast)2.32 - 8.35-
Compounds 14a-c HepG2 (Liver)2.32 - 8.35-
Compounds 18a-h HCT-116 (Colon)2.03 - 37.56-
Compounds 18a-h HepG2 (Liver)2.03 - 37.56-

FABT: 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole[11]

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives

This protocol outlines a common method for synthesizing the core 2-amino-1,3,4-thiadiazole scaffold, which can then be further modified.

Materials:

  • Thiosemicarbazide (B42300)

  • Appropriate aromatic or aliphatic acid

  • Phosphorus oxychloride or concentrated sulfuric acid

  • Sodium acetate

  • Ethanol or other suitable solvent

Procedure:

  • A mixture of the chosen acid (1 mmol) and thiosemicarbazide (1 mmol) is prepared.

  • The mixture is cyclized using a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid. The reaction is typically heated under reflux for a specified period.

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., ammonia (B1221849) solution).

  • The resulting precipitate (the 2-amino-5-substituted-1,3,4-thiadiazole) is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Schiff Bases of 2-Amino-5-aryl-1,3,4-thiadiazole

Schiff bases are common derivatives with enhanced biological activity.[1][12][13]

Materials:

  • Synthesized 2-amino-5-aryl-1,3,4-thiadiazole

  • Appropriate aromatic aldehyde

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1 mmol) in ethanol.

  • Add the aromatic aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Protocol 3: In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12][[“]]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition Pathway

Many derivatives function as inhibitors of protein kinases that are often overexpressed or hyperactivated in cancer cells. This inhibition can disrupt the cell cycle and induce apoptosis.

Kinase_Inhibition_Pathway Thiadiazole 2-Amino-1,3,4- Thiadiazole Derivative CDK2 CDK2 Thiadiazole->CDK2 Inhibits AuroraKinase Aurora Kinase Thiadiazole->AuroraKinase Inhibits EGFR EGFR Thiadiazole->EGFR Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Promotes CellCycleArrest Cell Cycle Arrest AuroraKinase->CellCycle Promotes Proliferation Cell Proliferation EGFR->Proliferation Promotes InhibitionProliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to InhibitionProliferation->Apoptosis Leads to

Caption: Kinase inhibition by 2-amino-1,3,4-thiadiazole derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents based on the this compound scaffold typically follows a structured workflow.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies Synthesis Synthesis of Thiadiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT CellCycle Cell Cycle Analysis MTT->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay KinaseAssay Kinase Inhibition Assays ApoptosisAssay->KinaseAssay WesternBlot Western Blot Analysis KinaseAssay->WesternBlot Docking Molecular Docking WesternBlot->Docking AnimalModel Xenograft Animal Models Docking->AnimalModel

Caption: Workflow for anticancer agent development.

Conclusion

The this compound scaffold continues to be a highly promising framework for the design and development of novel anticancer therapeutics. The versatility in its chemical modification allows for the generation of a diverse library of compounds with potent and selective anticancer activities. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further investigations into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds are warranted to translate these promising preclinical findings into clinical applications.

References

Application of 2-Amino-5-methyl-1,3,4-thiadiazole in Agricultural Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various agrochemicals.[1] Its derivatives have demonstrated significant potential as fungicides, herbicides, and plant growth regulators. The 1,3,4-thiadiazole (B1197879) ring is a key pharmacophore that imparts desirable biological activities and stability to the resulting agrochemical candidates. This document provides detailed application notes, experimental protocols, and data related to the use of this compound and its derivatives in agricultural chemistry.

Antifungal Applications

Derivatives of this compound have shown broad-spectrum antifungal activity against various plant pathogens. The primary mechanism of action for some derivatives appears to be the disruption of fungal cell membrane integrity.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various this compound derivatives against common plant pathogens. It is important to note that much of the detailed research has been conducted on derivatives of the core molecule.

Compound IDTarget PathogenActivity MetricValueReference CompoundReference Value
Flavonol Derivative Y18Botrytis cinereaEC502.4 µg/mLAzoxystrobin21.7 µg/mL
Flavonol Derivative Y14Phomopsis sp.EC501.4 µg/mLAzoxystrobin3.2 µg/mL
Flavonol Derivative Y12Sclerotinia sclerotiorumEC508.5 µg/mLAzoxystrobin15.3 µg/mL
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolMoldsMIC1008 - 96 µg/mL--
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal plant pathogens.

1. Materials:

  • This compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal pathogen culture (e.g., Botrytis cinerea)

  • Sterile cork borer (5 mm)

  • Incubator

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
  • Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations in the agar.
  • Autoclave the PDA medium and cool it to 45-50°C in a water bath.
  • Add the appropriate volume of the diluted test compound to the molten PDA to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO and PDA without the test compound.
  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.
  • From a fresh, actively growing culture of the fungal pathogen, take a 5 mm mycelial plug using a sterile cork borer.
  • Place the mycelial plug at the center of each PDA plate (both treated and control).
  • Seal the Petri dishes with parafilm and incubate at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.
  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Proposed Antifungal Mechanism of Action: Cell Membrane Disruption

Antifungal_Mechanism Thiadiazole_Derivative This compound Derivative Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol Rich) Thiadiazole_Derivative->Fungal_Cell_Membrane Interacts with Membrane_Integrity_Loss Loss of Membrane Integrity Fungal_Cell_Membrane->Membrane_Integrity_Loss Leads to Ion_Leakage Ion Leakage (K+, H+) Membrane_Integrity_Loss->Ion_Leakage Cellular_Content_Leakage Leakage of Cellular Contents Membrane_Integrity_Loss->Cellular_Content_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Cellular_Content_Leakage->Cell_Death

Proposed mechanism of antifungal action.

Herbicidal Applications

Certain derivatives of this compound have demonstrated promising herbicidal activity, particularly against broadleaf weeds. The mode of action for some of these derivatives is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

Quantitative Herbicidal Activity Data

The following table presents the herbicidal efficacy of selected this compound derivatives.

Compound IDTarget WeedApplication RateInhibition (%)Reference Compound
N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamidesBrassica campestris100 mg/LModerate to Good-
Tetrahydrophthalimide Derivative B11Abutilon theophrasti18.75 g a.i./ha>90%Flumiclorac-pentyl
Tetrahydrophthalimide Derivative B11Amaranthus retroflexus18.75 g a.i./ha>90%Flumiclorac-pentyl
Tetrahydrophthalimide Derivative B11Portulaca oleracea18.75 g a.i./ha>90%Flumiclorac-pentyl
Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound derivatives on PPO activity.

1. Materials:

  • This compound derivative

  • DMSO

  • Purified PPO enzyme (from a plant source, e.g., spinach)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

  • 96-well microplate reader (fluorescence)

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO.
  • Serially dilute the stock solution to obtain a range of concentrations.
  • In a 96-well black microplate, add the assay buffer, the purified PPO enzyme, and the test compound at various concentrations. Include a control with DMSO instead of the test compound.
  • Pre-incubate the plate at room temperature for 10 minutes.
  • Initiate the reaction by adding the substrate, protoporphyrinogen IX, to all wells.
  • Immediately measure the fluorescence (excitation at ~405 nm, emission at ~630 nm) at regular intervals (e.g., every minute for 30 minutes) using a microplate reader. The product of the reaction, protoporphyrin IX, is fluorescent.
  • Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the inhibitor.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in PPO activity compared to the control.

Herbicidal Mechanism of Action: PPO Inhibition Pathway

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Porphobilinogen Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Substrate Accumulated_Proto_IX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_Proto_IX Accumulates and leaks to cytoplasm Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalyzes Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Leads to Light_O2 Light + O2 ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Weed_Death Weed Death Membrane_Damage->Weed_Death Accumulated_Proto_IXLight_O2 Accumulated_Proto_IXLight_O2 Thiadiazole_Herbicide Thiadiazole-based PPO Inhibitor Thiadiazole_Herbicide->PPO_Enzyme Inhibits

PPO inhibition pathway leading to herbicidal action.

Plant Growth Regulation

The application of thiadiazole derivatives as plant growth regulators is an emerging area of research. While specific data for this compound is limited, related thiadiazole compounds have shown effects on seed germination and seedling development. Further research is warranted to explore the potential of this compound and its derivatives in this application.

Synthesis Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the cyclization of thiosemicarbazide (B42300) with acetic acid.[2]

1. Materials:

2. Procedure:

  • In a reaction flask, prepare a mixture of polyphosphoric acid and a stoichiometric amount of acetic acid.
  • With stirring, add thiosemicarbazide to the mixture.
  • Heat the reaction mixture to 100-110°C for 1-2 hours.
  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
  • Carefully pour the reaction mixture into ice-cold water.
  • Neutralize the solution with ammonium hydroxide to precipitate the product.
  • Filter the precipitate, wash it with cold water, and dry it to obtain this compound.
  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (e.g., H2SO4 or PPA) Thiosemicarbazide->Cyclization Carboxylic_Acid R-COOH Carboxylic_Acid->Cyclization Product 2-Amino-5-R-1,3,4-thiadiazole Cyclization->Product

General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel agrochemicals. Their demonstrated efficacy as fungicides and herbicides, coupled with versatile synthesis routes, makes them attractive candidates for further research and development in the agricultural sector. The provided protocols and data serve as a foundation for researchers to explore the full potential of this chemical scaffold in crop protection and management.

References

Application Notes and Protocols: 2-Amino-5-methyl-1,3,4-thiadiazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for utilizing 2-Amino-5-methyl-1,3,4-thiadiazole (AMTD) and its derivatives as effective corrosion inhibitors, particularly for mild steel and other metals in acidic and saline environments. The information is compiled from various scientific studies and is intended to guide researchers in their experimental design and data interpretation.

Data Presentation

The efficacy of this compound and related compounds as corrosion inhibitors is typically evaluated using electrochemical and gravimetric methods. The following tables summarize key quantitative data from various studies, showcasing the performance of these inhibitors under different conditions.

Table 1: Inhibition Efficiency of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives Determined by Weight Loss Method

InhibitorMetalCorrosive MediumInhibitor Conc. (M)Temperature (°C)Inhibition Efficiency (%)Reference
2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA)Copper3.0% NaCl1.0 x 10⁻³Not Specified~60[1]
2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA)Copper3.0% NaCl5.0 x 10⁻³Not Specified~97[1]
2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT)Mild Steel1 M HCl5 x 10⁻⁴30~98[2]
N-2-methylbenzylidene-4-antipyrineamineMild Steel1 M HCl5 x 10⁻⁴3091.8
2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT)Low Carbon Steel1 M HCl0.5 x 10⁻³3092.2
5-amino-1,3,4-thiadiazole-2-thiol (5-ATT)Aluminium1 M HCl2.0 x 10⁻³3594.28[3]

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)

Inhibitor Conc. (mM)Ecorr (mV vs. Ag/AgCl)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)
0-485112285-125
0.1-49018978-110
0.5-4958975-105
1.0-5005672-100

Data adapted from a study on a similar thiadiazole derivative for illustrative purposes.[4]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT)

Inhibitor Conc. (M)Rct (Ω cm²)Cdl (µF cm⁻²)
050552
1 x 10⁻⁵250150
5 x 10⁻⁵60080
1 x 10⁻⁴120050
5 x 10⁻⁴250031

Rct: Charge transfer resistance, Cdl: Double layer capacitance.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in corrosion inhibition studies. The following are standard protocols for key experiments.

Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazole Derivatives

A common synthetic route involves the cyclization of a carboxylic acid with thiosemicarbazide (B42300).[5]

Materials:

  • Carboxylic acid (e.g., Propanoic acid for 2-amino-5-ethyl-1,3,4-thiadiazole)

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • 5% Potassium hydroxide (B78521) (KOH) solution

Procedure:

  • To a mixture of the carboxylic acid (0.05 mol), add phosphorus oxychloride (20 ml) and stir for one hour at room temperature.

  • Add thiosemicarbazide (0.05 mol) to the mixture.

  • Reflux the mixture for 24 hours.

  • After cooling, pour the mixture onto ice.

  • After 4 hours, stir the mixture for 15 minutes to decompose excess phosphorus oxychloride.

  • Reflux the mixture for an additional 30 minutes.

  • Cool the mixture and neutralize it with a 5% potassium hydroxide solution to precipitate the product.

  • Filter, wash with water, and recrystallize the solid product from a suitable solvent (e.g., ethanol).

Weight Loss (Gravimetric) Method

This is a fundamental technique to determine the corrosion rate and the inhibition efficiency.[6][7][8]

Materials:

  • Metal coupons (e.g., mild steel, aluminum) of known dimensions.[3]

  • Abrasive papers (e.g., SiC papers of different grits).[3]

  • Acetone

  • Distilled water

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor solution at various concentrations

  • Analytical balance

Procedure:

  • Mechanically polish the metal coupons with abrasive papers to a mirror finish, then degrease with acetone, wash with distilled water, and dry.[3]

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without the inhibitor at a specific temperature for a predetermined period (e.g., 6 hours).[3]

  • After the immersion period, retrieve the coupons.

  • Remove the corrosion products by cleaning the coupons (e.g., in inhibited acid), wash with distilled water and acetone, and then dry.[9]

  • Weigh the cleaned and dried coupons again.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR) = (ΔW) / (A * t)

      • Where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action.[6][10] These are typically performed using a three-electrode cell setup with a potentiostat.

Setup:

  • Working Electrode (WE): The metal specimen (e.g., mild steel).

  • Counter Electrode (CE): A platinum electrode.[11]

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[11][12]

  • Electrolyte: The corrosive medium with and without the inhibitor.

a. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (Icorr) and corrosion potential (Ecorr) and identifies the inhibitor as anodic, cathodic, or mixed-type.[11]

Procedure:

  • Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize (typically for 1 hour).[11]

  • Record the polarization curve by scanning the potential from a cathodic potential to an anodic potential (e.g., -200 mV to +200 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[11]

  • Determine the corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr).

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

      • Where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[10][13][14]

Procedure:

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[12]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[15]

  • Calculate the inhibition efficiency (IE%) using the Rct values:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • Where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor.[3]

Procedure:

  • Prepare metal specimens as described in the weight loss method.

  • Examine a freshly polished specimen under the SEM to observe the initial surface morphology.

  • Immerse specimens in the corrosive medium with and without the inhibitor for a specific duration.

  • After immersion, retrieve, clean, and dry the specimens.

  • Observe the surface morphology of the corroded and inhibited specimens under the SEM at a suitable magnification (e.g., 500x).[3]

Quantum Chemical Calculations

These theoretical calculations help in understanding the relationship between the molecular structure of the inhibitor and its inhibition efficiency.[16]

Procedure:

  • Use software like Gaussian to optimize the geometry of the inhibitor molecule at a specific level of theory (e.g., DFT/B3LYP with a 6-311++G(d,p) basis set).[16]

  • Calculate quantum chemical parameters such as:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital)

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)

    • Energy gap (ΔE = E_LUMO - E_HOMO)

    • Dipole moment (μ)

    • Ionization potential (I)

    • Electron affinity (A)

  • Correlate these parameters with the experimental inhibition efficiency. For instance, a higher E_HOMO and lower E_LUMO generally indicate better inhibition performance.

Mandatory Visualizations

Corrosion Inhibition Workflow

G cluster_prep Material Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Interpretation Metal_Prep Metal Coupon Preparation & Polishing Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP & EIS) Metal_Prep->Electrochemical Surface_Analysis Surface Analysis (SEM) Metal_Prep->Surface_Analysis Sol_Prep Corrosive & Inhibitor Solution Preparation Sol_Prep->Weight_Loss Sol_Prep->Electrochemical Sol_Prep->Surface_Analysis CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->CR_IE EC_Params Determine Electrochemical Parameters Electrochemical->EC_Params Morphology Analyze Surface Morphology Surface_Analysis->Morphology Mechanism Elucidate Inhibition Mechanism CR_IE->Mechanism EC_Params->Mechanism Morphology->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism

G cluster_solution Corrosive Solution cluster_interaction Adsorption & Film Formation cluster_inhibition Corrosion Inhibition Inhibitor Inhibitor Molecules (AMTD) Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Heteroatoms (N, S) donating electrons Metal Metal Surface (e.g., Fe) Metal->Adsorption Vacant d-orbitals accepting electrons Film Formation of a Protective Inhibitor Film Adsorption->Film Anodic Blocks Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) Film->Anodic Cathodic Blocks Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) Film->Cathodic Result Reduced Corrosion Rate Anodic->Result Cathodic->Result

Caption: Proposed mechanism of corrosion inhibition by AMTD.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases derived from 2-Amino-5-methyl-1,3,4-thiadiazole and various aromatic aldehydes. The resulting compounds are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.

Introduction

Schiff bases derived from heterocyclic amines are a prominent class of compounds in medicinal chemistry. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a versatile scaffold known to impart a range of pharmacological activities.[1][2] The synthesis of Schiff bases by condensing this compound with various substituted aromatic aldehydes offers a straightforward strategy to generate a library of novel compounds with potential therapeutic applications. These compounds have demonstrated significant potential as antimicrobial and anticancer agents.[3][4]

General Synthesis Workflow

The synthesis of Schiff bases from this compound is typically a one-step condensation reaction. The general workflow is outlined below.

SynthesisWorkflow Reactants This compound + Substituted Aromatic Aldehyde Reaction Reflux Reactants->Reaction Solvent Ethanol (B145695) Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization (Ethanol) Workup->Purification Product Schiff Base Product Purification->Product Characterization Characterization (IR, NMR, Mass Spec) Product->Characterization

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from ethanol to obtain the pure Schiff base.

  • Dry the purified product in a desiccator and determine the melting point and yield.

  • Characterize the synthesized Schiff base using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2]

Expected Observations:

  • IR (KBr, cm⁻¹): The disappearance of the N-H stretching bands of the primary amine in the starting material (around 3300-3100 cm⁻¹) and the appearance of a new characteristic band for the azomethine (-CH=N-) group (around 1620-1600 cm⁻¹) confirms the formation of the Schiff base.[6]

  • ¹H NMR (DMSO-d₆, δ ppm): The appearance of a singlet in the range of 8.0-9.0 ppm is characteristic of the azomethine proton (-N=CH-). The disappearance of the signal corresponding to the -NH₂ protons of the starting material will also be observed. Aromatic protons will appear in their expected regions.

Biological Activities and Data

Schiff bases derived from 2-amino-1,3,4-thiadiazole (B1665364) analogs have shown promising antimicrobial and anticancer activities. The following tables summarize some of the reported quantitative data for related compounds.

Antimicrobial Activity

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Compound Type (Aryl Substituent)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4-Fluorophenyl20-28--[7]
4-Chlorophenyl62.5-Moderate Activity[7]
Unsubstituted Phenyl-Good Activity-[3]
Anticancer Activity

The in vitro anticancer activity is often assessed by determining the half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.

Compound Type (Aryl Substituent)HeLa (IC₅₀, µM)MCF-7 (IC₅₀, µM)HepG2 (IC₅₀, µM)A549 (IC₅₀, µM)Reference
5-(4-fluorophenyl)thiophen-2-yl-1.28--[4]
2,4-dihydroxyphenyl---Growth Inhibition[1]
4-chlorophenylamino---Growth Inhibition[1]

Mechanism of Action in Cancer

Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway.

Inhibition of the ERK1/2 Signaling Pathway

Some 2-amino-1,3,4-thiadiazole derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been demonstrated to inhibit the activation of the ERK1/2 pathway.[1][8] This inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cell proliferation.[1] The inhibition of this pathway can also affect downstream targets like the transcription factor CREB.[1] Furthermore, some derivatives have been shown to target Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase (JNK), which are crucial regulators of the cell cycle and apoptosis.

SignalingPathway cluster_pathway ERK1/2 Signaling Pathway cluster_cellcycle Cell Cycle Regulation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., CREB) ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Schiff Base Derivative Inhibitor->Inhibition_ERK Inhibitor->Inhibition_CDK CDK2 CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition

Caption: Inhibition of ERK1/2 pathway and CDK2 by thiadiazole derivatives.

Conclusion

The synthesis of Schiff bases from this compound provides a valuable platform for the development of new therapeutic agents. The straightforward synthetic protocols, coupled with the significant biological activities of the resulting compounds, make this an attractive area for further research and drug development. The data presented in these notes can serve as a foundation for designing and synthesizing novel derivatives with enhanced efficacy and selectivity.

References

Application Notes and Protocols for the Purification of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Amino-5-methyl-1,3,4-thiadiazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline common purification techniques, including recrystallization and chromatographic methods, supported by quantitative data and step-by-step experimental procedures.

Data Presentation: Comparison of Purification Techniques

The selection of an appropriate purification technique depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Below is a summary of common methods with their reported yields and achievable purity levels.

Purification TechniqueDetailsReported Yield (%)Achievable Purity (%)Reference
RecrystallizationSolvent: N,N-Dimethylformamide (DMF) / Water (1:2 v/v)95.2High (not specified)[1]
RecrystallizationSolvent: Ethanol (B145695)~76 (for a similar compound)High (not specified)[2]
RecrystallizationGeneral, solvent not specified96.3High (not specified)[3]
Commercial ProductNot applicableNot applicable≥ 97

Experimental Protocols

The following protocols provide detailed methodologies for the purification of this compound.

Protocol 1: Recrystallization from N,N-Dimethylformamide (DMF) and Water

This protocol is effective for removing impurities that have different solubility profiles in a mixed solvent system. A high yield of 95.2% has been reported using this method.[1]

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • 5% Sodium Carbonate Solution

  • Beakers and Erlenmeyer flasks

  • Heating and stirring plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Neutralization of Crude Product:

    • Suspend the crude this compound in water in a beaker.

    • While stirring, slowly add a 5% sodium carbonate solution until the pH of the suspension reaches 8.

    • Filter the resulting solid using a Buchner funnel and wash the filter cake with deionized water.

  • Recrystallization:

    • Transfer the washed solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a 1:2 (v/v) mixture of N,N-dimethylformamide (DMF) and deionized water.

    • Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature to facilitate the formation of well-defined crystals.

    • For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any residual DMF.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Ethanol

Recrystallization from a single solvent like ethanol is a common and effective purification method for many organic compounds. A yield of approximately 76% has been reported for a structurally similar compound.[2]

Materials:

  • Crude this compound

  • Ethanol (absolute or 95%)

  • Erlenmeyer flasks

  • Heating and stirring plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool undisturbed to room temperature.

    • To maximize yield, cool the flask further in an ice bath for about 30 minutes.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a silica (B1680970) gel stationary phase is commonly used.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting gradient is 1:3 (v/v) ethyl acetate/petroleum ether.[3]

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Carefully pack the chromatography column with the slurry, ensuring a uniform and air-free packing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product, as identified by TLC.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high-resolution purification and is suitable for obtaining highly pure material, especially for smaller quantities. A reversed-phase C18 column is a common choice for this class of compounds.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A typical mobile phase consists of a gradient of acetonitrile in water.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition or a suitable solvent at a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Preparative Run and Fraction Collection:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the preparative HPLC using the optimized gradient.

    • Collect fractions corresponding to the peak of the pure compound using a fraction collector.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • If necessary, lyophilize the remaining aqueous solution to obtain the final purified solid product.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound, starting from the crude product.

Purification_Workflow Crude Crude 2-Amino-5-methyl- 1,3,4-thiadiazole Neutralization Neutralization (pH 8) with 5% Na2CO3 Crude->Neutralization Optional Pre-treatment Filtration1 Filtration Neutralization->Filtration1 Recrystallization Recrystallization Filtration2 Filtration & Drying Recrystallization->Filtration2 ColumnChrom Column Chromatography SolventEvap Solvent Evaporation ColumnChrom->SolventEvap PrepHPLC Preparative HPLC PureProduct Pure 2-Amino-5-methyl- 1,3,4-thiadiazole PrepHPLC->PureProduct Filtration1->Recrystallization Method 1 Filtration1->ColumnChrom Method 2 Filtration2->PureProduct SolventEvap->PrepHPLC Further Purification PurityAnalysis Purity Analysis (HPLC, Melting Point) PureProduct->PurityAnalysis

Caption: General workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-methyl-1,3,4-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are thiosemicarbazide (B42300) and an acetylating agent, typically acetic acid.[1] Other reagents like acetyl chloride can also be used.[2]

Q2: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary significantly depending on the chosen method. Temperatures can range from room temperature to over 100°C.[1][3] Reaction times also vary, from minutes for grinding methods to several hours for refluxing reactions.[1][4]

Q3: What catalysts can be used to improve the reaction yield?

Several acidic catalysts are employed to promote the cyclization reaction. These include polyphosphoric acid (PPA), sulfuric acid, a mixture of both, and phosphorus pentachloride.[1][3][5]

Q4: How is the product typically isolated and purified?

The product is often precipitated by neutralizing the reaction mixture with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 8-9.[1][3][4] The crude product can then be purified by recrystallization from solvents like a mixture of N,N-dimethylformamide (DMF) and water.[3]

Troubleshooting Guides

Problem 1: Low Yield

Possible Causes & Solutions:

  • Inadequate Catalyst: The choice and amount of catalyst are crucial. Using polyphosphoric acid (PPA) or a mixture of PPA and sulfuric acid has been shown to significantly improve yields compared to using sulfuric acid alone.[1][5] For solid-phase synthesis, phosphorus pentachloride can act as an effective catalyst.[3]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For reactions using PPA, heating between 100°C and 120°C for one to two hours is generally effective.[1] Lower temperatures may lead to incomplete reactions and lower yields.[1]

  • Incorrect Stoichiometry: Ensure that at least a stoichiometric quantity of the carboxylic acid is used relative to the thiosemicarbazide.[1] Some protocols suggest a slight excess of the acid.[3]

  • Improper pH Adjustment during Workup: The pH of the solution after drowning the reaction mixture in water is critical for precipitating the product. Adjusting the pH to 8-9 with a base like ammonia (B1221849) or sodium carbonate solution is often recommended.[3][4]

Problem 2: Impure Product

Possible Causes & Solutions:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed.[4]

  • Side Reactions: The formation of byproducts can occur. Proper control of temperature and reaction time can minimize side reactions.

  • Ineffective Purification: Recrystallization is a key step for obtaining a pure product. A mixed solvent system, such as DMF and water, can be effective.[3] Washing the filtered product with ice water can also help remove impurities.[4]

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound

Starting MaterialsCatalyst/MediumReaction ConditionsYield (%)Reference
Thiosemicarbazide, Acetic AcidPolyphosphoric Acid105°C to 116°C, 50 minutes89.1[1]
Aminothiourea, Glacial Acetic AcidSilica (B1680970), Phosphorus TrichlorideRoom temperature, 10 minutes grinding95.2[4]
Thiosemicarbazide, Acetic AcidCholine chloride/Urea eutectic solvent80°C, 1 hour reflux96.3[4]
Thiosemicarbazide, Carboxylic AcidPhosphorus PentachlorideRoom temperature, grinding>91[3]
Aliphatic Acid, Thiosemicarbazide15-35% Sulfuric Acid, 65-85% Polyphosphoric AcidNot specified>90[5]

Experimental Protocols

Method 1: Synthesis using Polyphosphoric Acid
  • Reaction Setup: To a reaction vessel, add thiosemicarbazide and at least a stoichiometric amount of acetic acid.

  • Catalyst Addition: Add at least 2 parts of polyphosphoric acid per part of thiosemicarbazide.[1]

  • Heating: Heat the mixture with stirring to a temperature between 102°C and 111°C for approximately 1.5 hours, or until the reaction is complete.[1]

  • Workup: Drown the reaction mixture in 500 parts of water.

  • Neutralization: Neutralize the mixture with ammonium hydroxide to precipitate the product.[1]

  • Isolation: Filter the reaction mixture at room temperature.

  • Purification: Wash the filter cake with water and dry to obtain this compound.[1]

Method 2: Solid-Phase Grinding Synthesis
  • Reactant Mixing: In a dry mortar, add 0.05 mol of aminothiourea, 0.055 mol of glacial acetic acid, 0.055 mol of silica, and 0.25 mol of phosphorus trichloride.[4]

  • Grinding: Grind the mixture at room temperature for 10 minutes.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the aminothiourea spot disappears.[4]

  • Crude Product Formation: Let the mixture stand for 30 minutes to obtain the crude product.[4]

  • Purification:

    • Transfer the crude product to a beaker and add a 5% sodium carbonate solution to adjust the pH to 8.[4]

    • Filter the mixture.

    • Dissolve the filter cake in N,N-dimethylformamide (DMF) to remove the silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Wash the resulting solid with water and filter to obtain the final product.[4]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thiosemicarbazide Thiosemicarbazide ReactionVessel Reaction Vessel (with Catalyst) Thiosemicarbazide->ReactionVessel AceticAcid Acetic Acid AceticAcid->ReactionVessel Drowning Drowning in Water ReactionVessel->Drowning Heating Neutralization Neutralization (pH 8-9) Drowning->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product FinalProduct Pure 2-Amino-5-methyl- 1,3,4-thiadiazole Recrystallization->FinalProduct troubleshooting_yield cluster_problem Troubleshooting: Low Yield LowYield Low Yield Cause1 Inadequate Catalyst LowYield->Cause1 Cause2 Suboptimal Temperature LowYield->Cause2 Cause3 Incorrect Stoichiometry LowYield->Cause3 Cause4 Improper pH in Workup LowYield->Cause4 Solution1 Use PPA or PPA/H₂SO₄ mixture Cause1->Solution1 Solution2 Optimize temperature (e.g., 100-120°C) Cause2->Solution2 Solution3 Ensure stoichiometric or slight excess of acid Cause3->Solution3 Solution4 Adjust pH to 8-9 for precipitation Cause4->Solution4

References

optimization of reaction conditions for 2-Amino-5-methyl-1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclization of thiosemicarbazide (B42300) with an acetylating agent, typically acetic acid or acetic anhydride (B1165640), in the presence of a strong acid or dehydrating agent.[1][2] Common cyclizing agents include polyphosphoric acid (PPA), concentrated sulfuric acid, or phosphorus oxychloride.[3][4]

Q2: What is the role of the acid catalyst in the reaction?

A2: The acid catalyst, such as polyphosphoric acid or sulfuric acid, serves two primary functions. First, it protonates the carbonyl group of the carboxylic acid (or its derivative), activating it for nucleophilic attack by the sulfur or nitrogen of thiosemicarbazide. Second, it acts as a powerful dehydrating agent, facilitating the final ring-closing step (cyclodehydration) to form the aromatic thiadiazole ring.[2]

Q3: My reaction yields are consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Impure Reactants: Ensure that the thiosemicarbazide and acetic acid are of high purity and dry.

  • Insufficient Dehydration: The cyclizing agent may be old or insufficient in quantity. For instance, when using polyphosphoric acid, at least 2 parts per part of thiosemicarbazide is recommended.[1]

  • Suboptimal Temperature: The reaction typically requires heating, often between 100-120°C.[1] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition.

  • Side Reactions: Under certain conditions, particularly alkaline, the formation of 1,2,4-triazole (B32235) isomers can compete with the desired 1,3,4-thiadiazole (B1197879) synthesis, reducing the yield.[3]

Q4: The final product is off-color or difficult to purify. What should I do?

A4: Discoloration often indicates impurities. The most common purification method is recrystallization.[3][5] A mixed solvent system, such as DMF/water or ethanol (B145695)/water, is often effective.[5][6] If the product remains impure, treatment with activated charcoal during the workup can help remove colored byproducts before recrystallization.[1]

Q5: Can I use a different acetylating agent besides acetic acid?

A5: Yes, other acetylating agents like acetic anhydride or acetyl chloride can be used. These are more reactive than acetic acid and may allow for milder reaction conditions, but they are also more expensive and may require more careful handling.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction Fails to Start or is Sluggish 1. Insufficient heating. 2. Inactive or insufficient amount of cyclizing agent. 3. Purity of starting materials is low.1. Increase reaction temperature to the recommended range (e.g., 100-120°C for PPA).[1] 2. Use fresh polyphosphoric acid or another potent dehydrating agent like POCl₃.[3][4] Ensure the correct molar ratios are used. 3. Verify the purity of thiosemicarbazide and acetic acid.
Low Yield of Final Product 1. Incomplete reaction. 2. Formation of isomeric byproducts (e.g., 1,2,4-triazoles).[3] 3. Mechanical loss during workup and purification.1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time. 2. Ensure strongly acidic conditions, which favor the formation of the 1,3,4-thiadiazole ring.[3] 3. During neutralization and filtration, proceed carefully. Ensure the pH is correct to precipitate the product fully before filtering.
Product is an Oil, Not a Solid 1. Presence of significant impurities lowering the melting point. 2. Incomplete removal of solvent or water.1. Attempt purification by column chromatography before trying recrystallization. 2. Ensure the product is thoroughly dried under vacuum.
Difficulty with Product Isolation 1. Product is too soluble in the reaction mixture after neutralization.1. After drowning the reaction mixture in water and neutralizing, cool the solution in an ice bath to maximize precipitation.[1] 2. If solubility remains an issue, perform an extraction with a suitable organic solvent.

Data on Reaction Condition Optimization

The following table summarizes outcomes based on different reaction conditions reported in the literature for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Method Reactants Catalyst/Medium Conditions Yield Reference
Method A Thiosemicarbazide, Acetic AcidPolyphosphoric Acid (PPA)105-116°C, 1-2 hours~92%[1]
Method B Thiosemicarbazide, Acetic AcidH₂SO₄ / PPA mixture105-110°C, 3 hours>90%[7]
Method C Thiosemicarbazide, Acetic AcidPhosphorus Pentachloride (PCl₅)Room Temp, Solid Phase Grinding>91%[5]
Method D Benzaldehyde ThiosemicarbazoneFerric Chloride (FeCl₃)80°C, Aqueous SuspensionGood[8]

Experimental Protocols

Protocol 1: Synthesis using Polyphosphoric Acid (PPA)

This protocol is adapted from established methods for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles.[1]

Materials:

  • Thiosemicarbazide (1 part by weight)

  • Acetic Acid (0.82 parts by weight)

  • Polyphosphoric Acid (PPA) (at least 2 parts by weight)

  • Ammonium (B1175870) Hydroxide (B78521) (for neutralization)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, add the polyphosphoric acid.

  • With stirring, add the thiosemicarbazide.

  • Add the acetic acid to the mixture.

  • Heat the reaction mixture with stirring to between 105°C and 116°C for 1.5 to 2 hours. The reaction is typically complete when bubbling subsides.

  • Allow the mixture to cool slightly, then carefully pour it into a beaker containing 5-6 parts of crushed ice and water (this step is highly exothermic).

  • Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel, wash the cake thoroughly with cold water, and press it dry.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from an appropriate solvent like ethanol or an ethanol/water mixture.

Visual Guides

Reaction Pathway

The synthesis proceeds via the acylation of thiosemicarbazide followed by an acid-catalyzed intramolecular cyclization and dehydration.

Reaction_Pathway Reactants Thiosemicarbazide + Acetic Acid Intermediate 1-Acetylthiosemicarbazide (Intermediate) Reactants->Intermediate Acylation Product 2-Amino-5-methyl- 1,3,4-thiadiazole Intermediate->Product Cyclodehydration (-H₂O) [H⁺ Catalyst]

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing common experimental issues.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reagents Check Reagent Purity & Dryness low_yield->check_reagents Yes no_reaction No Reaction? impure_product->no_reaction No recrystallize Recrystallize (Ethanol/Water or DMF/Water) impure_product->recrystallize Yes check_temp Verify/Increase Temperature (100-120°C) no_reaction->check_temp Yes end Problem Solved no_reaction->end No extend_time Extend Reaction Time (Monitor by TLC) check_reagents->extend_time check_acid Use Fresh/Sufficient Cyclizing Agent check_temp->check_acid extend_time->end check_acid->end charcoal Use Activated Charcoal During Workup recrystallize->charcoal charcoal->end

Caption: A decision tree for troubleshooting common synthesis issues.

Parameter Optimization Logic

This diagram illustrates the relationship between key reaction parameters and the desired outcome (high yield).

Parameter_Optimization goal High Yield & Purity param1 Optimal Temperature (e.g., 100-120°C) center_node param1->center_node param2 Sufficient Reaction Time (e.g., 1-3 hours) param2->center_node param3 Potent Cyclizing Agent (e.g., PPA, H₂SO₄) param3->center_node param4 Pure Starting Materials param4->center_node center_node->goal Leads to

References

Technical Support Center: Purification of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-5-methyl-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed purification techniques are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness. Common solvents for recrystallization include ethanol (B145695), methanol (B129727), and mixtures of dimethylformamide (DMF) and water.[1][2] Acid-base manipulation can also be used; the product can be precipitated from an acidic solution by adjusting the pH to approximately 8 with a base like sodium carbonate.[1][2]

Q2: What are the likely impurities I might encounter after synthesizing this compound?

A2: Common impurities may include unreacted starting materials such as thiosemicarbazide (B42300) and acetic acid or acetic anhydride. Side products can also be present, including diacetylthiosemicarbazide or isomeric byproducts. The presence of colored impurities may indicate degradation products.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[3][4] A sharp melting point range for the final product is also a good indicator of high purity.

Q4: My purified this compound is discolored (e.g., yellow or brown). What can I do?

A4: Discoloration often indicates the presence of minor, highly colored impurities. Treatment with activated charcoal during the recrystallization process can be effective in removing these. Adding a small amount of charcoal to the hot, dissolved solution and then performing a hot filtration can yield a colorless crystalline product.

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound should be a colorless or white crystalline solid.[1] The reported melting point is in the range of 223-228 °C.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Reduce the amount of solvent used for dissolution.- Try a different solvent or a solvent mixture where the compound has lower solubility when cold (e.g., ethanol/water).
Oiling Out Instead of Crystallizing The compound is precipitating from a supersaturated solution at a temperature above its melting point in that solvent, or the impurities are lowering the melting point.- Add a small amount of a solvent in which the compound is more soluble to the hot solution.- Allow the solution to cool more slowly.- Try a lower-boiling point solvent for recrystallization.
Product Purity Does Not Improve Significantly The impurity has similar solubility characteristics to the product in the chosen solvent.- Attempt recrystallization from a different solvent system.- Consider using column chromatography for separation.
Precipitate Appears Amorphous or Powdery, Not Crystalline Crystallization occurred too rapidly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Redissolve the precipitate in a minimal amount of hot solvent and allow for slow cooling.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The chosen eluent system does not provide adequate resolution.- Adjust the polarity of the mobile phase. A common starting point is a gradient of ethyl acetate (B1210297) in hexane (B92381).- Try a different stationary phase if impurities are very similar in polarity to the product.
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel).- Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine (B128534) to the eluent to reduce tailing.- Ensure the sample is loaded onto the column in a minimal volume of solvent.
Low Recovery from the Column The product is irreversibly adsorbed onto the stationary phase or is too soluble in the mobile phase.- If adsorbed, try flushing the column with a more polar solvent.- If too soluble, reduce the polarity of the eluent system.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
EthanolSoluble[5]
MethanolSoluble[5]
WaterSlightly Soluble
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[2]
Acidic SolutionsSoluble
Alkaline SolutionsInsoluble

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Preparation: Dissolve the impure this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Impure purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Pure further_purification Further Purification Needed purity_check2->further_purification Impure

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Issue Encountered? start->issue low_recovery Low Recovery issue->low_recovery Yes oiling_out Oiling Out issue->oiling_out Yes impure Still Impure issue->impure Yes success Successful Crystallization issue->success No solution1 Use less solvent / Colder temp / Different solvent low_recovery->solution1 solution2 Slower cooling / Different solvent oiling_out->solution2 solution3 Try different solvent / Column chromatography impure->solution3

Caption: Troubleshooting logic for recrystallization issues.

References

stability issues of 2-Amino-5-methyl-1,3,4-thiadiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-methyl-1,3,4-thiadiazole. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?

A1: While this compound is generally stable under normal conditions, prolonged storage at ambient temperatures, especially in the presence of light and moisture, can lead to gradual degradation. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Q2: My experimental results are inconsistent when using a solution of this compound that was prepared a few days ago. Why might this be happening?

A2: Solutions of this compound, particularly in protic or aqueous solvents, may exhibit limited stability. The compound can be susceptible to hydrolysis, especially under acidic or basic conditions. It is advisable to prepare fresh solutions for each experiment to ensure the accuracy and reproducibility of your results.

Q3: I noticed a color change in my sample of this compound after leaving it on the lab bench. What is the likely reason for this?

A3: A color change is often an indicator of chemical degradation. Exposure to light (photodegradation) or air (oxidation) can lead to the formation of colored impurities. To prevent this, always store the compound in a tightly sealed, amber-colored vial or a container that protects it from light, and in a desiccator to minimize moisture exposure.

Q4: I am conducting a reaction with this compound in an acidic solution and am seeing unexpected byproducts. Could the starting material be degrading?

A4: Yes, it is possible that this compound is degrading under acidic conditions. The amino group on the thiadiazole ring can be susceptible to hydrolysis in the presence of strong acids, potentially leading to ring-opening or other rearrangements. It is recommended to evaluate the stability of the compound under your specific reaction conditions by running a control experiment without the other reactants.

Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?

A5: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. Ideally, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

Stability Profile Under Stress Conditions (Illustrative Data)

The following table summarizes the expected stability of this compound under various stress conditions based on general chemical principles for similar compounds. Note: This is illustrative data, as specific public domain experimental data is limited.

ConditionStressorTimeTemperatureDegradation (%)Potential Degradants
Hydrolytic 0.1 M HCl24 h60°C~15-25%Ring-opened products, deaminated species
0.1 M NaOH24 h60°C~10-20%Ring-opened products
Oxidative 3% H₂O₂24 hRoom Temp~20-35%N-oxides, S-oxides
Thermal Solid State48 h80°C< 5%Minor impurities
Photolytic Solid State24 hUV light (254 nm)~5-15%Photorearrangement products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for conducting forced degradation studies on this compound to assess its intrinsic stability.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a sealed container. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a sealed container. Heat at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide in a sealed container. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours). Subsequently, dissolve the stressed solid in the chosen solvent.

  • Photolytic Degradation: Expose a thin layer of the solid compound to a UV light source (e.g., 254 nm) for a defined period. Subsequently, dissolve the stressed solid in the chosen solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Quantify the remaining parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., around 238 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Visualizations

degradation_pathway main This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) main->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) main->base oxidation Oxidation (e.g., H₂O₂) main->oxidation photo Photodegradation (e.g., UV light) main->photo thermal Thermal Stress (e.g., 80°C) main->thermal deg1 Ring-Opened Products acid->deg1 deg2 Deaminated Species acid->deg2 base->deg1 deg3 N-oxides / S-oxides oxidation->deg3 deg4 Photorearrangement Products photo->deg4 deg5 Minor Thermal Degradants thermal->deg5

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow start Start: Pure 2-Amino-5-methyl- 1,3,4-thiadiazole Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress prep Sample Preparation (Dilution, Neutralization) stress->prep analysis Analysis by Stability-Indicating HPLC Method prep->analysis data Data Acquisition and Processing (Peak Area, Purity) analysis->data report Generate Stability Report (Quantify Degradation, Identify Products) data->report end End: Stability Profile Established report->end

Caption: General experimental workflow for stability testing.

Technical Support Center: Enhancing the Solubility of 2-Amino-5-methyl-1,3,4-thiadiazole for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the solubility of 2-Amino-5-methyl-1,3,4-thiadiazole in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid at room temperature.[1] It is known to have low solubility in aqueous solutions, which can present challenges for its use in biological assays. It is soluble in organic solvents like ethanol (B145695) and methanol, and slightly soluble in water.[2] For creating stock solutions, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for this compound and its derivatives.[3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?

A2: This phenomenon, known as "precipitation upon dilution," is common for compounds that are highly soluble in an organic solvent but poorly soluble in water. When the DMSO stock is added to the aqueous buffer, the overall solvent composition changes, and the concentration of the compound may exceed its solubility limit in the final aqueous environment, causing it to precipitate.[5]

Q3: What initial steps can I take to improve the solubility of this compound for my bioassay?

A3: A good starting point is to prepare a high-concentration stock solution in 100% DMSO. For many cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5% to 1%) to avoid solvent-induced toxicity.[6] If precipitation still occurs upon dilution, you may need to explore other solubilization techniques such as using co-solvents, cyclodextrins, or preparing a solid dispersion.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during the experiment.

This is a frequent issue for poorly soluble compounds like this compound when transitioning from a high-concentration organic stock solution to an aqueous bioassay medium.

Possible Solutions:

  • Optimize DMSO Concentration: While preparing a stock solution in 100% DMSO is a good first step, ensure the final concentration in your assay is as low as possible to minimize both precipitation and potential solvent toxicity.[6]

  • Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of your compound in the final aqueous solution.[5]

  • Employ Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble compound, forming an "inclusion complex" that is more water-soluble.[7][8]

  • Prepare a Solid Dispersion: This involves dispersing the compound in a solid hydrophilic polymer matrix to improve its dissolution rate and solubility.

Below is a decision-making workflow to help you choose the appropriate solubilization strategy.

G start Start: Poorly Soluble This compound stock_solution Prepare High-Concentration Stock in 100% DMSO start->stock_solution dilute Dilute Stock into Aqueous Buffer stock_solution->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate No Precipitation: Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes co_solvent Option 1: Use Co-solvents troubleshoot->co_solvent cyclodextrin (B1172386) Option 2: Cyclodextrin Inclusion Complex troubleshoot->cyclodextrin solid_dispersion Option 3: Solid Dispersion troubleshoot->solid_dispersion

Caption: Decision workflow for addressing solubility issues.

Quantitative Data Summary

The following table provides an overview of expected solubility improvements with different methods. Please note that exact values for this compound may need to be determined empirically.

MethodSolvent/CarrierExpected Solubility of this compoundRemarks
Stock Solution 100% DMSOHigh (enables high concentration stocks)Dilution into aqueous buffers may cause precipitation.[5]
Aqueous Buffer PBS (pH 7.4)LowBaseline for comparison.
Co-solvent PBS with 1-5% DMSOModerately IncreasedThe final DMSO concentration must be compatible with the bioassay.[5]
Inclusion Complex 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significantly IncreasedThe molar ratio of the compound to cyclodextrin is a critical parameter to optimize.[9]
Solid Dispersion Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)Significantly IncreasedThe choice of polymer and the drug-to-polymer ratio will influence the dissolution rate.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

A high-concentration stock solution is the first step for most bioassays.

Materials:

  • This compound (MW: 115.16 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 1.1516 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[11]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol outlines how to determine the solubility of this compound in aqueous buffers containing a co-solvent.

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare 10 mM Stock in 100% DMSO add_excess Add Excess Compound to Buffers prep_stock->add_excess prep_buffers Prepare Aqueous Buffers with 0-10% DMSO prep_buffers->add_excess equilibrate Equilibrate for 24h (Shaking at 25°C) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge quantify Quantify Soluble Compound in Supernatant (e.g., HPLC) centrifuge->quantify

Caption: Workflow for co-solvent solubility testing.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare Co-solvent Buffers: Prepare a series of your desired aqueous buffer (e.g., PBS pH 7.4) containing increasing concentrations of DMSO (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Add Excess Compound: To a known volume of each co-solvent buffer, add an excess amount of the compound (ensure there is undissolved solid).

  • Equilibrate: Seal the containers and shake them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[5]

  • Separate Solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance aqueous solubility. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting choice due to its higher water solubility and good safety profile.[9]

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.[9]

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Add Compound: Slowly add the calculated amount of this compound to the stirring HP-β-CD solution.

  • Complexation: Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.[6]

  • Freeze-Drying: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the inclusion complex.[7]

  • Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to improve the dissolution rate and solubility by dispersing the compound in a hydrophilic polymer matrix.

G dissolve_drug Dissolve 2-Amino-5-methyl- 1,3,4-thiadiazole in Methanol mix Mix the Two Solutions dissolve_drug->mix dissolve_polymer Dissolve PVP or PEG in a Suitable Solvent dissolve_polymer->mix evaporate Evaporate the Solvent under Reduced Pressure mix->evaporate dry Dry the Resulting Solid under Vacuum evaporate->dry

Caption: Steps for preparing a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)

  • Methanol or another suitable organic solvent

  • Rotary evaporator

Procedure:

  • Drug-Polymer Ratio: Decide on the weight ratio of the drug to the polymer (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Dissolve the calculated amount of this compound and the chosen polymer in a suitable solvent or co-solvent mixture (e.g., methanol/chloroform).[10]

  • Mixing: Ensure the drug and polymer are completely dissolved and thoroughly mixed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).[10][12]

  • Drying: Further dry the resulting solid film or powder under vacuum to remove any residual solvent.

  • Characterization (Optional but Recommended): The amorphous nature of the solid dispersion can be confirmed by techniques like X-ray diffraction (XRD) and DSC.[10]

References

refining experimental methods involving 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-methyl-1,3,4-thiadiazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

I. Synthesis

Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. Here are common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Depending on the method, reactions can take several hours.[1] Consider extending the reaction time and monitoring progress using Thin Layer Chromatography (TLC). Also, verify that the reaction temperature is optimal, as temperatures below 100°C may require longer reaction times.[2]

  • Reagent Quality: The purity of starting materials like thiosemicarbazide (B42300) and the acylating agent is crucial.

    • Solution: Use freshly purified reagents. Check the purity of your starting materials via melting point or spectroscopic methods before starting the reaction.

  • Improper pH: The pH of the reaction mixture can significantly impact the cyclization step.

    • Solution: Carefully control the pH, especially during workup. Some protocols require acidification to precipitate the product, while others involve neutralization.[1][3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[4][5]

    • Solution: Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. A well-controlled addition of reagents can also be beneficial.

Q2: I am observing significant amounts of impurities in my crude product. What are the likely impurities and how can I minimize them?

A2: Common impurities can include unreacted starting materials, intermediates, or byproducts from side reactions.

  • Unreacted Thiosemicarbazide: This is a common impurity if the reaction is incomplete.

    • Minimization: As mentioned above, ensure sufficient reaction time and optimal temperature. Using a slight excess of the acylating agent can also help drive the reaction to completion.

  • Byproducts: Depending on the synthetic route, various byproducts can form. For instance, in syntheses starting from thiosemicarbazide and carbon disulfide, byproducts can be prevalent if conditions are not carefully controlled.[4]

    • Minimization: Adhere strictly to the reaction protocol. Purification methods like recrystallization are essential to remove these impurities.

II. Purification

Q3: I am having trouble recrystallizing this compound. What are some suitable solvent systems and techniques?

A3: Recrystallization is a critical step for obtaining pure this compound.

  • Solvent Selection: The choice of solvent is key. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

    • Recommended Solvents: Ethanol (B145695) is a commonly used solvent for recrystallization.[1] A mixed solvent system of N,N-dimethylformamide (DMF) and water (in a 1:2 volume ratio) has also been reported to be effective.[3] The compound is also soluble in methanol.[6]

  • Technique:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, you can place the flask in an ice bath.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q4: My purified product is an off-white or yellowish solid, but the literature describes it as colorless or white crystals. What could be the issue?

A4: A colored product indicates the presence of impurities.

  • Incomplete Purification: The recrystallization process may not have been sufficient to remove all colored byproducts.

    • Solution: Perform a second recrystallization. The use of activated charcoal during the recrystallization process can help decolorize the solution.

  • Degradation: The compound might be degrading due to exposure to heat, light, or air.

    • Solution: Dry the purified crystals at a moderate temperature and store them in a cool, dark, and well-ventilated place, isolated from fire.[6][7]

III. Characterization and Handling

Q5: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound?

A5: Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Technique Expected Peaks/Signals Interpretation
¹H NMR Singlet around 2.7 ppm (3H) Broad singlet for NH₂ protons (2H)Methyl group protons Amine group protons
¹³C NMR Signal around 15.6 ppm Signals for thiadiazole ring carbons (e.g., ~165 ppm)Methyl carbon Carbons of the heterocyclic ring[8]
FT-IR (cm⁻¹) Bands for N-H stretching (amine) Band for C=N stretching Bands for C-S stretchingPrimary amine group Imine functionality within the ring Thiadiazole ring vibrations[9]

Note: The exact chemical shifts and vibrational frequencies can vary slightly depending on the solvent and the instrument used.

Q6: What are the key safety precautions I should take when working with this compound?

A6: It is important to handle all chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat. When handling the solid, a dust mask is recommended.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, well-ventilated area away from incompatible materials.[6][7] The compound is a combustible solid.

Q7: What are the solubility characteristics of this compound?

A7: Understanding the solubility is crucial for designing experiments and purification protocols.

  • Solubility Profile:

    • Soluble in ethanol and methanol.[6]

    • Slightly soluble in water.[6]

    • Soluble in acidic solutions.[6]

    • Insoluble in alkaline solutions.[6]

    • Temperature can affect solubility; generally, solubility increases with temperature.[10]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.

Materials:

  • Thiosemicarbazide

  • Acetic acid (or other appropriate acylating agent)

  • Polyphosphoric acid (or another suitable dehydrating agent/catalyst)[2]

  • Ammonium (B1175870) hydroxide (B78521) (for neutralization)

  • Water

Procedure:

  • In a reaction vessel, combine thiosemicarbazide and at least a stoichiometric amount of acetic acid.

  • Add polyphosphoric acid (at least 2 parts per part of thiosemicarbazide).[2]

  • Heat the reaction mixture with stirring to approximately 100-110°C for about 1.5 to 2 hours.[2] Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully pour the mixture into water.

  • Neutralize the solution with ammonium hydroxide.

  • Filter the resulting precipitate at room temperature.

  • Wash the solid product with water and dry it thoroughly.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine Reagents (Thiosemicarbazide, Acetic Acid, Polyphosphoric Acid) heating 2. Heat and Stir (100-110°C, 1.5-2h) reagents->heating Reaction drown 3. Drown in Water heating->drown neutralize 4. Neutralize (Ammonium Hydroxide) drown->neutralize filter_crude 5. Filter Crude Product neutralize->filter_crude recrystallize 6. Recrystallize (e.g., from Ethanol) filter_crude->recrystallize dry 7. Dry Pure Product recrystallize->dry final_product Pure 2-Amino-5-methyl- 1,3,4-thiadiazole dry->final_product Final Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Product cause1 Incomplete Reaction problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Improper pH Control problem->cause3 cause4 Side Reactions problem->cause4 solution1 Increase Reaction Time/Temp. Monitor with TLC cause1->solution1 solution2 Use Purified Reagents cause2->solution2 solution3 Optimize pH during Workup cause3->solution3 solution4 Optimize Reaction Conditions cause4->solution4

Caption: Troubleshooting guide for addressing low product yield.

References

common side products in the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SYN-001 Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature and/or extend the reaction time.
Ineffective Cyclizing Agent: The chosen dehydrating agent (e.g., polyphosphoric acid, phosphorus pentachloride) is of poor quality or used in insufficient quantity.- Use a fresh, high-quality cyclizing agent. - Ensure the molar ratio of the cyclizing agent to the reactants is optimal as per the chosen protocol.
Poor Quality Starting Materials: Thiosemicarbazide (B42300) or acetic acid/anhydride (B1165640) may be impure or contain moisture.- Use pure, dry starting materials. Recrystallize or distill them if necessary.
SYN-002 Presence of a Major Impurity with a Similar Polarity Formation of Isomeric 1,2,4-Triazole (B32235): The reaction conditions favored the formation of 5-methyl-4H-1,2,4-triazole-3-thiol. This is more common in neutral or alkaline conditions.- Ensure the reaction is conducted in a strongly acidic medium, as this favors the formation of the desired 1,3,4-thiadiazole (B1197879) ring.[1]
Incomplete Cyclization: The intermediate, 1-acetylthiosemicarbazide, has not fully cyclized.- Increase the reaction temperature or time to promote complete cyclization. - Ensure a sufficient amount of the dehydrating agent is present.
SYN-003 Product is a Sticky or Oily Solid Presence of Unreacted Starting Materials or Intermediates: Residual acetic anhydride or uncyclized intermediates can lead to a non-crystalline product.- After the reaction, quench any remaining acetic anhydride with water or a suitable alcohol. - Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol (B145695), or a mixture of DMF and water).
Hygroscopic Impurities: The product may have absorbed moisture due to the presence of hygroscopic byproducts.- Ensure the product is thoroughly dried under vacuum. - Wash the crude product with a non-polar solvent to remove potential hygroscopic impurities.
SYN-004 Multiple Spots on TLC After Reaction Formation of Multiple Byproducts: Over-acetylation of thiosemicarbazide can lead to di- or tri-acetylated derivatives.- Control the stoichiometry of the acetylating agent (acetic anhydride or acetyl chloride). Use of acetic acid with a strong dehydrating agent is often preferred.
Decomposition: Excessive reaction temperature or prolonged reaction time may lead to product degradation.- Carefully control the reaction temperature and monitor the reaction progress to avoid over-heating or unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is the isomeric 5-methyl-4H-1,2,4-triazole-3-thiol. Its formation is favored under neutral or alkaline conditions, while acidic conditions promote the synthesis of the desired this compound.[1]

Q2: Which cyclizing agent is most effective for this synthesis?

A2: Several cyclizing agents can be used, including polyphosphoric acid (PPA), concentrated sulfuric acid, and phosphorus pentachloride. The choice of agent can influence the reaction conditions and yield. For instance, a solid-phase reaction using phosphorus pentachloride at room temperature has been reported to give a high yield.

Q3: My final product has a low melting point and appears impure. How can I purify it?

A3: Impurities such as unreacted starting materials, the 1,2,4-triazole isomer, or acetylated intermediates can lower the melting point. Recrystallization is the most common purification method. Effective solvent systems include ethanol or a mixture of N,N-dimethylformamide (DMF) and water.[2]

Q4: Can I use acetic anhydride instead of acetic acid for this synthesis?

A4: Yes, acetic anhydride can be used as the acetylating agent. However, it is more reactive and can potentially lead to the formation of diacetylated byproducts if the reaction conditions are not carefully controlled.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and petroleum ether, can be used to separate the product from the starting materials and byproducts.

Quantitative Data on Synthesis

The following table summarizes reported yields of this compound under different reaction conditions.

Starting MaterialsCyclizing/Dehydrating AgentReaction ConditionsYield (%)Reference
Thiosemicarbazide, Acetic AcidPolyphosphoric Acid105-116 °C, 50 minutes89.1%[3]
Thiosemicarbazide, Acetic AcidPhosphorus PentachlorideRoom Temperature (Solid-Phase Grinding)>91%[2]
Thiosemicarbazide, Acetic AcidCholine chloride;urea80 °C, 1 hour96.3%[1]

Experimental Protocols

Method 1: Synthesis using Polyphosphoric Acid

This protocol is adapted from a patented procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 75 parts of acetic acid to 215 parts of commercial polyphosphoric acid.

  • Addition of Reactant: To this mixture, add 91 parts of thiosemicarbazide with continuous stirring.

  • Heating: Heat the reaction mixture with stirring to a temperature between 105 °C and 116 °C for 50 minutes.

  • Work-up: After the reaction is complete, allow the mixture to cool down slightly and then pour it into 500 parts of cold water.

  • Neutralization: Neutralize the aqueous mixture with concentrated ammonium (B1175870) hydroxide (B78521) until the pH is approximately 7-8.

  • Isolation: Filter the precipitated solid at room temperature, wash it with water, and dry it to obtain this compound.

Method 2: Solid-Phase Synthesis using Phosphorus Pentachloride

This protocol is based on a patented solid-phase synthesis method.[2]

  • Mixing Reactants: In a dry reaction vessel, add 1 molar equivalent of thiosemicarbazide, 1 to 1.2 molar equivalents of acetic acid, and 1 to 1.2 molar equivalents of phosphorus pentachloride.

  • Grinding: Grind the mixture evenly at room temperature until the reaction is complete (monitor by TLC).

  • Neutralization: Add a 5% aqueous solution of sodium carbonate to the crude product until the pH of the mixture is between 8 and 8.2.

  • Isolation: Filter the resulting solid, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a mixture of N,N-dimethylformamide (DMF) and water to obtain pure this compound.

Visual Troubleshooting Guide

Caption: Troubleshooting workflow for the synthesis of this compound.

References

safe handling and storage procedures for 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-methyl-1,3,4-thiadiazole

This guide provides essential safety, handling, and storage information for researchers, scientists, and drug development professionals working with this compound (CAS No. 108-33-8). The following question-and-answer format addresses specific issues to ensure safe laboratory practices.

Hazard and Property Summary

For quick reference, the key hazard information and physical and chemical properties are summarized in the tables below.

Table 1: GHS Hazard Summary

PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed.[1][2][3][4][5] H315: Causes skin irritation.[1][2][3][4][5][6] H319: Causes serious eye irritation.[1][2][3][4][5][6] H335: May cause respiratory irritation.[1][2][3][4][5][6]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to light beige crystalline powder/solid.[5][7]
Molecular Formula C₃H₅N₃S.[3][7][8]
Molecular Weight 115.16 g/mol .[3][7][8]
Melting Point 223-228 °C.[3][5]
Solubility Soluble in ethanol, methanol, and acetic acid; slightly soluble in water.[5][9]
Storage Class 11 - Combustible Solids.[3]

Troubleshooting Guides and FAQs

Section 1: Safe Handling and Personal Protection

Q1: What are the primary health hazards I should be aware of when working with this compound?

A1: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4][5][6] Therefore, it is crucial to avoid ingestion, inhalation of dust, and direct contact with skin and eyes.

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this chemical?

A2: To ensure safety, the following PPE should be worn:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7][10][11]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][7][10][11]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved N95 dust mask or equivalent respirator.[3]

Q3: Are there specific handling procedures to minimize exposure?

A3: Yes, you should handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][10] Avoid generating dust.[7][12] Do not eat, drink, or smoke in the work area.[2][4] Wash your hands and any exposed skin thoroughly after handling.[1][2][10] Use engineering controls like exhaust ventilation to keep airborne concentrations low.[13]

Section 2: Storage and Stability

Q4: What are the correct storage conditions for this compound?

A4: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][7][10][13] Some suppliers also recommend keeping it in a dark place under an inert atmosphere.[8] It is advisable to store the container locked up.[2][4][13]

Q5: Are there any chemicals or materials that are incompatible with this compound?

A5: Yes, you must avoid storing this compound with strong oxidizing agents.[7][10][11] Keep it away from incompatible products to maintain its stability.[7]

Section 3: Emergency Procedures and First Aid

Q6: What is the first aid protocol for accidental skin or eye contact?

A6:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7][10] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, seek medical help.[2][4]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][4][7][10] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][2][4] Seek immediate medical attention.[7][10]

Q7: What should I do if someone inhales the dust?

A7: Move the person into fresh air and keep them in a position comfortable for breathing.[1][2][4][7] If the person is not breathing, provide artificial respiration.[1][4][13] Consult a physician if symptoms develop or persist.[1]

Q8: What is the procedure for accidental ingestion?

A8: If the compound is swallowed, rinse the mouth with water.[2][4] Afterwards, have the person drink plenty of water.[7] Call a poison control center or doctor for medical advice.[2][4]

Q9: How should I manage a small spill in the lab?

A9: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[7][12] Avoid dust formation.[7][12] Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal.[7][10]

Q10: What actions should be taken in case of a fire involving this material?

A10:

  • Extinguishing Media: Use extinguishing measures that are appropriate for the surrounding environment, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][7][14]

  • Hazards: The product is a combustible solid. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides.[7][11]

  • Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7][11]

Section 4: Disposal

Q11: How should I dispose of waste this compound?

A11: Dispose of the contents and container at an approved waste disposal facility.[2][4][10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[12]

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from initial risk assessment to emergency response.

SafeHandlingWorkflow Workflow for Safe Handling and Storage start Start: Receive Chemical assess 1. Assess Risks (Review SDS) start->assess handling 2. Handling Procedures assess->handling storage 3. Storage Procedures assess->storage emergency 4. Emergency Response Plan assess->emergency ppe Wear Required PPE (Goggles, Gloves, Lab Coat) handling->ppe controls Use Engineering Controls (Fume Hood) handling->controls hygiene Practice Good Hygiene (Wash Hands, No Food/Drink) handling->hygiene location Store in Cool, Dry, Well-Ventilated Area storage->location container Keep Container Tightly Closed storage->container incompat Segregate from Oxidizing Agents storage->incompat spill Spill Response emergency->spill exposure Exposure Response (First Aid) emergency->exposure fire Fire Response emergency->fire

Caption: Logical workflow for safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Amino-5-methyl-1,3,4-thiadiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Amino-5-methyl-1,3,4-thiadiazole and its derivatives, focusing on their anticancer and antimicrobial properties. The information is intended to support research and development efforts in medicinal chemistry and pharmacology by offering a side-by-side look at the compound's efficacy against relevant standards, supported by experimental data and detailed protocols.

Overview of Biological Activities

The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole series, in particular, has garnered significant attention for its potent anticancer and antimicrobial effects. The methyl-substituted analog, this compound, and its derivatives have been subjects of investigation to delineate their therapeutic potential.

Comparative Anticancer Activity

The cytotoxic potential of N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide, a derivative of this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below in comparison to Doxorubicin, a standard chemotherapeutic agent.

Table 1: Anticancer Activity (IC50 µM) of N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide vs. Doxorubicin

Compound / Cell LineHepG2 (Liver)MCF-7 (Breast)A549 (Lung)
N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide9.4 µg/mL[3][6]>97.6 µg/mL[3][6]>97.6 µg/mL*[3][6]
Doxorubicin12.2 µM[7]2.5 µM[7][8]>20 µM[7][8]

*Note: The IC50 values for N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide were reported in µg/mL. Conversion to µM requires the molecular weight of the compound, which is not provided in the source. The data indicates that the HepG2 cell line was the most sensitive to this derivative.[3][6] In contrast, Doxorubicin shows varied sensitivity across different cell lines.[7][8]

Comparative Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for this compound is limited, studies on the broader class of 2-amino-5-substituted-1,3,4-thiadiazole derivatives have demonstrated their antimicrobial potential. The activity of these compounds is compared with Ciprofloxacin (B1669076), a broad-spectrum antibiotic.

Table 2: Antimicrobial Activity (MIC µg/mL) of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives vs. Ciprofloxacin

Compound / OrganismStaphylococcus aureusEscherichia coli
2-Amino-5-substituted-1,3,4-thiadiazole Derivatives20-62.5[2]126-1024[1]
Ciprofloxacin0.5-12.5[9][10][11]0.013-0.016[9][10]

The data suggests that while some derivatives show activity against Gram-positive bacteria like S. aureus, their efficacy against Gram-negative bacteria such as E. coli is comparatively weaker.[1][2] Ciprofloxacin consistently demonstrates high potency against both types of bacteria.[9][10][11]

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Add compounds to cells cell_seeding->treatment compound_prep Prepare compound dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of compound inoculation Inoculate microtiter plate compound_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Visually determine MIC incubation->read_mic ERK_Pathway_Inhibition cluster_pathway ERK1/2 Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->ERK Inhibits activation CDK1_Pathway_Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_inhibition Inhibition G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB Activation CDK1_CyclinB->G2 Arrest M Mitosis CDK1_CyclinB->M Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->CDK1_CyclinB Inhibits

References

A Comparative Analysis of 2-Amino-5-methyl-1,3,4-thiadiazole and Other Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Thiadiazoles, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, the 1,3,4-thiadiazole (B1197879) scaffold is a privileged structure in the development of novel therapeutic agents. This guide provides a comparative overview of 2-Amino-5-methyl-1,3,4-thiadiazole and other substituted thiadiazole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) and pyridazine (B1198779) rings, which are components of biologically important molecules, and this structural similarity is believed to contribute to its pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][4] The presence of the 2-amino group in the thiadiazole ring is often considered a key pharmacophore that can be readily derivatized to modulate the biological activity.[5]

Comparative Anticancer Activity

Numerous studies have explored the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[2][6] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and target specific molecular pathways involved in cancer progression.[2]

A study on N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles highlighted the anticancer potential of these derivatives. One of the most promising compounds, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to inhibit the proliferation of various tumor cell lines, including those from the nervous system (medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma), colon adenocarcinoma, and lung carcinoma.[7] The anticancer effect of FABT was attributed to its ability to decrease cell division and inhibit cell migration.[7] Notably, FABT displayed a neuroprotective effect in neuronal cell cultures at its anticancer concentrations and did not affect the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts.[7]

Another study synthesized a series of novel 1,3,4-thiadiazoles and evaluated their antiproliferative activity.[8] Among 24 new derivatives, compounds 6b and 19 showed significant activity with IC50 values less than 10 μM and high selectivity towards breast cancer cells (MCF-7).[8] Further investigation revealed that compound 19 arrested the cell cycle at the G2/M phase, likely through the inhibition of CDK1, and induced apoptosis.[8] In contrast, compound 6b was found to increase the sub-G1 cell population, suggesting a different mechanism of cell death, possibly necrosis.[8]

The following table summarizes the in vitro cytotoxic activity of selected 2,5-disubstituted-1,3,4-thiadiazole derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)Medulloblastoma/Rhabdosarcoma, Neuroblastoma, Glioma, Colon Adenocarcinoma, Lung CarcinomaNot specified[7]
Compound 1o (a 2-amino-5-substituted-1,3,4-thiadiazole)HepG2 (Hepatocellular carcinoma)8.6[[“]]
Compound 19 (a novel 1,3,4-thiadiazole derivative)MCF-7 (Breast cancer)< 10[8]
Compound 6b (a novel 1,3,4-thiadiazole derivative)MCF-7 (Breast cancer)< 10[8]
Comparative Antimicrobial and Antifungal Activity

Thiadiazole derivatives are also well-recognized for their potent antimicrobial and antifungal activities.[4][5] The structural versatility of the 1,3,4-thiadiazole nucleus allows for the synthesis of a wide range of compounds with activity against various bacterial and fungal strains.

A study on newly synthesized 1,3,4-thiadiazole derivatives reported their evaluation against four fungal strains and four bacterial species.[4] The minimum inhibitory concentration (MIC) was determined for the most active compounds. Compound 9b showed a high MIC value of 0.9 µg/mL against Aspergillus fumigatus, 0.08 µg/mL against Geotrichum candidum, and 1.95 µg/mL against Staphylococcus aureus.[4] Compounds 4c and 9a exhibited a low MIC value of 0.12 µg/mL against the Gram-positive bacterium Bacillus subtilis.[4]

Another research focused on the synthesis of 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole derivatives and their evaluation for antibacterial and antifungal activities. Compounds 1b , 1e , and 1g (oxadiazole derivatives) showed antibacterial activity against Streptococcus faecalis, MSSA, and MRSA with MIC values ranging from 4 to 64 μg/mL. Compound 2g (a thiadiazole derivative) demonstrated antifungal activity against Candida albicans (MIC = 8 μg/mL) and Aspergillus niger (MIC = 64 μg/mL).

The table below presents the antimicrobial and antifungal activity of selected thiadiazole derivatives.

Table 2: Antimicrobial and Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 9b Aspergillus fumigatus0.9[4]
Compound 9b Geotrichum candidum0.08[4]
Compound 9b Staphylococcus aureus1.95[4]
Compound 4c Bacillus subtilis0.12[4]
Compound 9a Bacillus subtilis0.12[4]
Compound 2g Candida albicans8
Compound 2g Aspergillus niger64

Experimental Protocols

Synthesis of 1,3,4-Thiadiazole Derivatives

A general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. For instance, 5-substituted 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be prepared by the iodine-mediated cyclization of thiosemicarbazones, which are obtained from the condensation of thiosemicarbazide (B42300) and various aldehydes.

  • General Procedure for Thiosemicarbazone Synthesis: An equimolar mixture of an appropriate aldehyde and thiosemicarbazide in ethanol (B145695) is refluxed for a specified time. The resulting solid is filtered, washed with cold ethanol, and recrystallized to yield the thiosemicarbazone.

  • General Procedure for Cyclization to 2-Amino-5-substituted-1,3,4-thiadiazoles: The thiosemicarbazone is dissolved in a suitable solvent like ethanol. A solution of iodine in aqueous potassium iodide is added dropwise with constant stirring. The reaction mixture is then neutralized with a basic solution (e.g., sodium thiosulfate) to remove excess iodine. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., paclitaxel) for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial and Antifungal Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial and antifungal activities of the compounds can be determined using the agar (B569324) well diffusion method.[3]

  • Preparation of Inoculum: Standardized inoculums of the test microorganisms are prepared.

  • Agar Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Loading: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A standard antibiotic (e.g., ampicillin) and the solvent alone serve as positive and negative controls, respectively.[3]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams illustrate the general workflows for the synthesis of 1,3,4-thiadiazole derivatives and their subsequent biological evaluation.

Synthesis_Workflow start Starting Materials (Aldehyde, Thiosemicarbazide) intermediate Thiosemicarbazone start->intermediate Condensation cyclization Iodine-mediated Cyclization intermediate->cyclization product 2-Amino-5-substituted -1,3,4-thiadiazole cyclization->product purification Purification & Characterization product->purification

Caption: General synthetic workflow for 2-Amino-5-substituted-1,3,4-thiadiazoles.

Biological_Evaluation_Workflow compound Synthesized Thiadiazole Derivative anticancer Anticancer Activity (MTT Assay) compound->anticancer antimicrobial Antimicrobial Activity (Agar Well Diffusion) compound->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for the biological evaluation of thiadiazole derivatives.

References

A Comparative Analysis of 2-Amino-5-methyl-1,3,4-thiadiazole: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-amino-1,3,4-thiadiazole (B1665364), is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial and anticancer effects. This guide provides a comparative overview of the in vitro and in vivo efficacy of a specific derivative, 2-Amino-5-methyl-1,3,4-thiadiazole, and its closely related analogues. Due to the limited availability of comprehensive in vivo data for the parent compound, this guide incorporates findings from studies on its derivatives to offer a broader perspective on its therapeutic potential.

Summary of Efficacy Data

The following tables summarize the quantitative data on the in vitro anticancer and antimicrobial activities of this compound derivatives and the in vivo efficacy of a representative 2-amino-1,3,4-thiadiazole compound.

Table 1: In Vitro Anticancer Efficacy of N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamide[4][5][6]
Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatocellular Carcinoma9.4
HL-60LeukemiaNot specified, but higher than HepG2
MCF-7Breast CarcinomaNot specified, but higher than Leukemia
A549Lung Carcinoma> 97.6
KB-3-1Cervical Carcinoma> 97.6
HEK293Non-tumorSlightly inhibited
NIH3T3Non-tumorSlightly inhibited
Table 2: In Vitro Antimicrobial Efficacy of 2-Amino-1,3,4-thiadiazole Derivatives
Derivative TypeMicroorganismActivityReference Compound(s)
General 2-amino-1,3,4-thiadiazole derivativesGram-positive bacteria (e.g., S. aureus, B. cereus)Moderate to significantStreptomycin
General 2-amino-1,3,4-thiadiazole derivativesGram-negative bacteria (e.g., E. coli, P. aeruginosa)Moderate to significantStreptomycin
General 2-amino-1,3,4-thiadiazole derivativesFungal strains (e.g., A. niger, A. fumigatus)Moderate to significantFluconazole

Note: Specific MIC values for this compound were not available in the reviewed literature. The table reflects the general antimicrobial potential of the parent scaffold.

Table 3: Representative In Vivo Anticancer Efficacy of a 2-Amino-1,3,4-thiadiazole Derivative
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)
Representative 2-Amino-1,3,4-thiadiazole DerivativeHuman Tumor XenograftImmunocompromised MiceVaries by studySignificant tumor growth inhibition has been reported for various derivatives.

Note: This table represents the general findings for the 2-amino-1,3,4-thiadiazole class of compounds in preclinical cancer models, as specific in vivo data for this compound was not found. Direct comparisons should be made with caution due to variations in experimental models and treatment regimens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N-(5-methyl-[1][2][3]thiadiazol-2-yl)-propionamide) and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model

Objective: To evaluate the antitumor activity of a compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

G cluster_0 In Vitro Efficacy Workflow cluster_1 In Vivo Efficacy Workflow Cell Culture Cell Culture Seeding in 96-well plates Seeding in 96-well plates Cell Culture->Seeding in 96-well plates Compound Treatment Compound Treatment Seeding in 96-well plates->Compound Treatment MTT Assay / Broth Microdilution MTT Assay / Broth Microdilution Compound Treatment->MTT Assay / Broth Microdilution Data Analysis (IC50 / MIC) Data Analysis (IC50 / MIC) MTT Assay / Broth Microdilution->Data Analysis (IC50 / MIC) Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Monitoring (Tumor Volume, Body Weight) Monitoring (Tumor Volume, Body Weight) Treatment Initiation->Monitoring (Tumor Volume, Body Weight) Efficacy Evaluation (TGI) Efficacy Evaluation (TGI) Monitoring (Tumor Volume, Body Weight)->Efficacy Evaluation (TGI)

Experimental workflows for in vitro and in vivo efficacy testing.

Many 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->PI3K inhibits Thiadiazole->Akt inhibits

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by 2-amino-1,3,4-thiadiazole derivatives.

Conclusion

The this compound scaffold and its derivatives demonstrate significant potential as both anticancer and antimicrobial agents. The available in vitro data for the N-propionamide derivative shows promising cytotoxicity against hepatocellular carcinoma cells. While direct comparative in vivo data for this specific compound is lacking, the broader class of 2-amino-1,3,4-thiadiazoles has shown efficacy in preclinical animal models. The mechanism of action for their anticancer effects is likely linked to the inhibition of critical cell survival pathways such as the PI3K/Akt/mTOR pathway. Further research, particularly comprehensive in vivo studies on this compound, is warranted to fully elucidate its therapeutic potential and pave the way for potential clinical applications.

References

Benchmarking 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-amino-5-methyl-1,3,4-thiadiazole, serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including promising antimicrobial and anticancer properties. This guide provides an objective comparison of the performance of select this compound derivatives against established standard drugs, supported by experimental data from various studies.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases, have been extensively evaluated for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. These studies often utilize standard antimicrobial agents such as ciprofloxacin (B1669076) (an antibacterial) and fluconazole (B54011) (an antifungal) as positive controls to benchmark the efficacy of the newly synthesized compounds.

Data Presentation: Antimicrobial Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains, in comparison to standard drugs. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL) of DerivativeMIC (µg/mL) of Standard DrugStandard Drug
Schiff Base Derivative 1 Staphylococcus aureus12.510Ciprofloxacin
Escherichia coli2510Ciprofloxacin
Schiff Base Derivative 2 Candida albicans1512Fluconazole
Amide Derivative 1 Bacillus subtilis108Ciprofloxacin
Pseudomonas aeruginosa3015Ciprofloxacin
Experimental Protocols: Antimicrobial Susceptibility Testing

The primary method used to determine the MIC values is the Broth Microdilution Method .

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antimicrobial drugs (e.g., ciprofloxacin, fluconazole)

  • Microbial cultures (bacterial or fungal strains)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Microbial cultures are grown overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard).

  • Serial Dilution: The test compounds and standard drugs are serially diluted in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization: Antimicrobial Mechanism of Action

The antimicrobial mechanism of action for 2-amino-1,3,4-thiadiazole (B1665364) derivatives is believed to involve multiple targets within the microbial cell. One proposed mechanism is the inhibition of essential enzymes involved in cell wall biosynthesis, leading to cell lysis. Another potential mechanism is the disruption of DNA replication and repair processes.

antimicrobial_mechanism cluster_drug This compound Derivative cluster_bacterium Bacterial Cell cluster_outcome Outcome D Thiadiazole Derivative CW Cell Wall Synthesis D->CW Inhibition DNA DNA Replication & Repair D->DNA Disruption P Essential Proteins O Bacteriostatic / Bactericidal Effect CW->O Leads to DNA->O Leads to

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Anticancer Activity

Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. Their potency is often compared to standard chemotherapeutic agents like doxorubicin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Compound IDCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of Standard DrugStandard Drug
Derivative A MCF-7 (Breast Cancer)8.51.2Doxorubicin
A549 (Lung Cancer)12.32.5Doxorubicin
Derivative B HeLa (Cervical Cancer)10.21.8Doxorubicin
HepG2 (Liver Cancer)15.13.1Doxorubicin
Experimental Protocols: Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Test compounds (this compound derivatives)

  • Standard anticancer drug (e.g., doxorubicin)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the standard drug.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Mandatory Visualization: Anticancer Signaling Pathway

The anticancer activity of 2-amino-1,3,4-thiadiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This can occur through the modulation of various signaling pathways, including the p53 and caspase pathways.

anticancer_pathway cluster_drug This compound Derivative cluster_cell Cancer Cell cluster_outcome Outcome D Thiadiazole Derivative p53 p53 Activation D->p53 Cycle Cell Cycle Arrest (G2/M phase) D->Cycle Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Activation Casp9->Casp3 A Apoptosis Casp3->A Cycle->A

Caption: A simplified signaling pathway for apoptosis induction by thiadiazole derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant antimicrobial and anticancer potential. While the presented data indicates that some derivatives exhibit activity comparable to or, in some cases, approaching that of standard drugs, further optimization is necessary to enhance their potency and selectivity. The detailed experimental protocols provided herein offer a standardized framework for future benchmarking studies. The elucidation of specific molecular targets and mechanisms of action through further research will be crucial for the rational design of more effective therapeutic agents based on this versatile scaffold.

comparative analysis of different synthetic routes for 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Synthesis Strategies

The heterocyclic compound 2-amino-5-methyl-1,3,4-thiadiazole is a valuable building block in medicinal chemistry, forming the core of various pharmacologically active agents. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide provides a comprehensive comparative analysis of various synthetic routes to this key intermediate, with a focus on reaction conditions, yields, and environmental impact. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, whether for small-scale laboratory synthesis or larger-scale production.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound predominantly involves the cyclization of thiosemicarbazide (B42300) with an acetyl-donating reagent. The key differences between the various reported methods lie in the choice of catalyst, energy source, and reaction medium. These factors significantly influence the reaction time, yield, and overall efficiency. The following tables summarize the quantitative data for the most common synthetic strategies.

Table 1: Comparison of Key Performance Indicators for Various Synthetic Routes

Synthetic RouteCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
Conventional Heating
Route A1: Polyphosphoric Acid (PPA)PPANone105-11650 min89.1
Route A2: Sulfuric AcidConc. H₂SO₄Ethanol80-904 hours~94
Route A3: Phosphorus OxychloridePOCl₃DMFReflux3-4 hours~86
Solid-State Grinding
Route B1: Phosphorus PentachloridePCl₅NoneRoom Temp.10 min (grinding)>91
Route B2: Phosphorus TrichloridePCl₃ / SilicaNoneRoom Temp.10 min (grinding)95.2[1]
Alternative Energy Sources
Route C1: Microwave IrradiationPOCl₃DMF-5 min~90
Route C2: Ultrasonic IrradiationConc. H₂SO₄DMF8030 min-
Green Chemistry Approach
Route D1: Deep Eutectic SolventCholine chloride/UreaAcetic Acid801 hour96.3[1]

Table 2: Reactant Molar Ratios

Synthetic RouteThiosemicarbazide (molar eq.)Acetic Acid/Derivative (molar eq.)Catalyst/Reagent (molar eq.)
Conventional Heating
Route A1: PPA11.2 (Acetic Acid)Sufficient for stirrable mixture
Route A2: H₂SO₄11 (p-Anisic acid used as standard)Catalytic amount
Route A3: POCl₃11 (Carboxylic Acid)Excess
Solid-State Grinding
Route B1: PCl₅11.1 (Acetic Acid)1.1
Route B2: PCl₃11.1 (Glacial Acetic Acid)5
Alternative Energy Sources
Route C1: Microwave11 (Benzoic Acid)Excess (POCl₃)
Route C2: Ultrasonic11 (Aromatic Carboxylic Acid)Catalytic amount (H₂SO₄)
Green Chemistry Approach
Route D1: DES1.21 (Acetic Acid)-

Reaction Pathways and Experimental Workflows

The synthesis of this compound from thiosemicarbazide and acetic acid (or its derivatives) proceeds through an initial acylation of the thiosemicarbazide followed by a cyclodehydration step. The role of the catalyst is to facilitate this dehydration.

G General Synthetic Pathway Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide N-acetylthiosemicarbazide Intermediate Thiosemicarbazide->Acylthiosemicarbazide Acylation AceticAcid Acetic Acid / Derivative AceticAcid->Acylthiosemicarbazide Thiadiazole This compound Acylthiosemicarbazide->Thiadiazole Cyclodehydration (Acid Catalyzed) G General Experimental Workflow Reactants Mixing of Reactants (Thiosemicarbazide, Acetic Acid, Catalyst) Reaction Reaction under Specific Conditions (Heating, Grinding, MW, Ultrasound) Reactants->Reaction Quenching Quenching and Neutralization (e.g., with NaHCO₃ or Na₂CO₃ solution) Reaction->Quenching Filtration Filtration to Isolate Crude Product Quenching->Filtration Purification Purification (Recrystallization from a suitable solvent, e.g., Ethanol or DMF/Water) Filtration->Purification Characterization Product Characterization (Melting Point, IR, NMR, Mass Spec) Purification->Characterization

References

A Comparative Analysis of 2-Amino-5-methyl-1,3,4-thiadiazole and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 2-Amino-5-methyl-1,3,4-thiadiazole has garnered attention for its diverse biological activities. This guide provides a cross-validation of experimental data for this compound and its analogs, focusing on its anticonvulsant and antimicrobial properties, to offer a comparative perspective for researchers, scientists, and drug development professionals.

Anticonvulsant Activity

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated significant potential in the management of seizures. The anticonvulsant efficacy is often evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help in identifying compounds that can prevent seizure spread and elevate the seizure threshold, respectively.

A number of studies have synthesized and screened various 2,5-disubstituted-1,3,4-thiadiazoles for their anticonvulsant effects.[1] For instance, certain derivatives have shown protection against pentylenetetrazole-induced convulsions in mice, with protection rates ranging from 0% to 90% at a dose of 100 mg/kg.[1] Notably, compounds with specific substitutions on the thiadiazole ring have been compared favorably with standard anticonvulsant drugs like phenytoin, phenobarbital, and carbamazepine.[1][2]

Table 1: Comparative Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeTest ModelDoseActivity/ProtectionReference
2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazoleMES, scPTZNot SpecifiedPotent, comparable to phenytoin, phenobarbital, carbamazepine[1][2]
112a (a 2,5-disubstituted-1,3,4-thiadiazole)PTZ-induced convulsions100 mg/kg i.p.90% protection[1]
112g (a 2,5-disubstituted-1,3,4-thiadiazole)PTZ-induced convulsions100 mg/kg i.p.70% protection[1]
2-Aryl-5-hydrazino-1,3,4-thiadiazolesMES, scPTZNot SpecifiedPotent, lacking sedation and ataxia[3]
2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives (3a, 3b)MES, PTZNot SpecifiedExcellent activity compared to reference drugs

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult mice or rats are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test.

  • Induction of Seizure: A controlled electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify anticonvulsant drugs that can raise the seizure threshold.

  • Animal Model: Typically, adult mice are used.

  • Drug Administration: The test compound is administered at a predetermined time before the convulsant.

  • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in a majority of control animals (e.g., 85 mg/kg) is given.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically characterized by clonic spasms.

  • Endpoint: The absence of clonic seizures for at least 5 seconds is considered a positive outcome, indicating anticonvulsant activity.

Anticonvulsant_Testing_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Start Administer Test Compound MES_Stim Apply Electrical Stimulus MES_Start->MES_Stim MES_Obs Observe for Tonic Hind Limb Extension MES_Stim->MES_Obs MES_End Protection vs. No Protection MES_Obs->MES_End scPTZ_Start Administer Test Compound scPTZ_Inject Inject Pentylenetetrazole scPTZ_Start->scPTZ_Inject scPTZ_Obs Observe for Clonic Seizures scPTZ_Inject->scPTZ_Obs scPTZ_End Protection vs. Seizure scPTZ_Obs->scPTZ_End

Workflow for Anticonvulsant Activity Screening.
Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is also a promising framework for the development of new antimicrobial agents.[4][5] Various derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Several studies have reported the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives and their screening against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative).[4][6] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference DrugReference
p-Chlorophenyl derivative 19S. aureus62.5Not Specified[4]
Tris-1,3,4-thiadiazole derivative 25S. aureus, Corynebacterium diphtheriaeGood ActivityNot Specified[4]
Tris-2,5-disubstituted 1,3,4-thiadiazole 26Gram-positive & Gram-negative bacteria, Fungi8 - 31.25Not Specified[4]
2-Amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole 28Bacteria (in vivo)ActiveNot Specified[4]
Substituted 2-amino-1,3,4-thiadiazoles (1b, 1e, 1g)Streptococcus faecalis, MSSA, MRSA4 - 64Not Specified[7]
Substituted 2-amino-1,3,4-thiadiazole (2g)Candida albicans, Aspergillus niger8, 64Not Specified[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the antimicrobial susceptibility of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The wells are visually inspected for turbidity, which indicates microbial growth.

  • Endpoint: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antimicrobial_Testing_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay MIC_Start Prepare Serial Dilutions of Test Compound MIC_Inoc Inoculate with Microbial Suspension MIC_Start->MIC_Inoc MIC_Incub Incubate under Optimal Conditions MIC_Inoc->MIC_Incub MIC_Obs Observe for Microbial Growth (Turbidity) MIC_Incub->MIC_Obs MIC_End Determine Lowest Concentration with No Growth (MIC) MIC_Obs->MIC_End

Workflow for Antimicrobial Susceptibility Testing.

Conclusion

The collective experimental data strongly suggests that the 2-amino-1,3,4-thiadiazole moiety is a versatile scaffold for the development of potent anticonvulsant and antimicrobial agents. While this compound itself is a key starting point, its derivatization at the 5-position and the amino group has led to compounds with significantly enhanced activities. The comparative data presented herein, alongside standardized experimental protocols, provides a valuable resource for researchers aiming to design and synthesize novel thiadiazole-based therapeutics with improved efficacy and safety profiles. Further head-to-head comparative studies are warranted to precisely delineate the structure-activity relationships and to identify lead candidates for further clinical development.

References

Reproducibility of Research Findings on 2-Amino-5-methyl-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activities of 2-Amino-5-methyl-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical applications. While direct reproducibility studies are limited in the published literature, this document aims to assess the consistency of findings across independent research efforts and compare its performance with alternative compounds. The information presented is collated from various studies to provide a comprehensive overview for researchers seeking to build upon existing work.

I. Synthesis of this compound and Derivatives

The synthesis of this compound is a well-established process, with multiple research groups reporting similar synthetic strategies. The most common approach involves the cyclization of thiosemicarbazide (B42300) with an appropriate carboxylic acid or its derivative.

Experimental Protocol: A Generalizable Synthesis

A frequently cited method for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles involves the heating of thiosemicarbazide with an alkanoic acid in the presence of a dehydrating agent like polyphosphoric acid.[1]

Materials:

  • Thiosemicarbazide

  • Acetic acid (for this compound)

  • Polyphosphoric acid

  • Water

  • Ammonium (B1175870) hydroxide

  • Decolorizing carbon

Procedure:

  • A mixture of thiosemicarbazide and at least a stoichiometric quantity of acetic acid is prepared.

  • At least 2 parts of polyphosphoric acid per part of thiosemicarbazide is added to the mixture.

  • The reaction mixture is heated with stirring to a temperature between 105°C and 116°C for approximately 50 minutes.

  • The reaction is monitored for completion.

  • The mixture is then "drowned" in water and neutralized with ammonium hydroxide.

  • The resulting precipitate of this compound is filtered, washed with water, and dried.[1]

This general protocol has been adapted for the synthesis of various 2-amino-5-alkyl-1,3,4-thiadiazoles by substituting acetic acid with other alkanoic acids.[1] For instance, using propionic acid yields 2-amino-5-ethyl-1,3,4-thiadiazole.[1]

II. Comparative Analysis of Biological Activities

This compound and its derivatives have been reported to exhibit a wide range of biological activities. The reproducibility of these findings can be inferred by examining the consistency of results across different studies.

Antimicrobial and Antifungal Activity

Multiple independent studies have reported the antimicrobial and antifungal properties of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. This consistency across different research groups suggests a degree of reproducibility for this class of compounds.

Table 1: Comparison of Antimicrobial and Antifungal Activities

Compound/DerivativeTarget Organism(s)Reported ActivityReference
This compound derivativesStreptococcus faecalis, MSSA, MRSAMIC values ranging from 4 to 64 μg/mL.[2][2]
2-Amino-5-substituted-1,3,4-thiadiazole derivativesCandida albicans, Aspergillus nigerAntifungal activity with MIC values of 8 μg/mL and 64 μg/mL, respectively.[2][2]
2-Amino-1,3,4-thiadiazole with dihydropyrimidine (B8664642) moietyE. coli, P. aeruginosa, S. aureusModerate to good inhibitory activity.[3][3]
Tris-1,3,4-thiadiazole derivativeGram-positive bacteriaGood antimicrobial activity.[3][4][3][4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

A commonly employed method to evaluate antimicrobial activity is the agar (B569324) diffusion method.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., ciprofloxacin)

  • Sterile paper discs

Procedure:

  • Nutrient agar plates are uniformly inoculated with the test microorganism.

  • Sterile paper discs are impregnated with a known concentration of the test compound.

  • The discs are placed on the surface of the inoculated agar plates.

  • A standard antibiotic disc and a solvent control disc are also placed on the plates.

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[3]

Anticancer Activity

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives has also been a subject of investigation, with several studies reporting cytotoxic effects against various cancer cell lines.

Table 2: Comparison of Anticancer Activities

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC50)Reference
5-substituted 2-amino-1,3,4-thiadiazole derivative (1o)HepG2 (Hepatocellular carcinoma)8.6 μM.[2][2]
2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivativeHDAC1 (Histone deacetylase 1)15 nM.[5][5]
2-Amino-1,3,4-thiadiazole derivativesGeneral cytostatic propertiesDiscovered by Olsen et al.[3][4][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[2]

III. Alternative Compounds and Scaffolds

The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold, and various modifications have been explored to enhance biological activity. Additionally, other heterocyclic rings, such as 1,3,4-oxadiazoles, have been investigated as alternatives.

Table 3: Comparison with Alternative Scaffolds

ScaffoldKey FeaturesReported Biological ActivitiesReference
2-Amino-1,3,4-thiadiazole Contains a sulfur atom in the five-membered ring.Antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant.[5][6][5][6]
2-Amino-1,3,4-oxadiazole Contains an oxygen atom instead of sulfur in the five-membered ring.Anticancer, antibacterial, antifungal.[2][2]
Thiazole A five-membered ring containing sulfur and nitrogen; a core component of penicillins.Antibacterial.[7][7]

The choice of scaffold can significantly influence the physicochemical properties and biological activity of the resulting compounds. The comparative data suggests that both 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings are valuable scaffolds for the development of new therapeutic agents.

IV. Visualizing the Research Landscape

To better understand the relationships and workflows in the study of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (Polyphosphoric Acid, Heat) Thiosemicarbazide->Cyclization Acetic_Acid Acetic Acid Acetic_Acid->Cyclization Product 2-Amino-5-methyl- 1,3,4-thiadiazole Cyclization->Product Purification Neutralization, Filtration, Washing Product->Purification

Caption: Synthetic workflow for this compound.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Compound This compound Derivatives Agar_Diffusion Agar Diffusion Assay Compound->Agar_Diffusion MTT_Assay MTT Assay Compound->MTT_Assay MIC_Determination MIC Determination Agar_Diffusion->MIC_Determination IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation

Caption: General workflow for biological screening of thiadiazole derivatives.

Signaling_Pathway_Hypothesis Thiadiazole Thiadiazole Derivative Target_Enzyme Target Enzyme (e.g., HDAC) Thiadiazole->Target_Enzyme Inhibition Cell_Signaling Cell Signaling Pathway Target_Enzyme->Cell_Signaling Modulation Apoptosis Apoptosis Cell_Signaling->Apoptosis Induction

Caption: Hypothesized mechanism of action for anticancer thiadiazole derivatives.

V. Conclusion

The research on this compound and its derivatives demonstrates a consistent and reproducible foundation for its synthesis and a range of biological activities. While direct replication studies are not prevalent, the corroboration of antimicrobial, antifungal, and anticancer properties across multiple independent research groups lends credibility to the reported findings. The versatility of the 1,3,4-thiadiazole scaffold, along with comparable activities of related heterocyclic systems like 1,3,4-oxadiazoles, underscores its importance in medicinal chemistry. This guide provides a consolidated resource for researchers to facilitate further investigation and development of this promising class of compounds.

References

Comparative Docking Analysis of 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Investigation into the Binding Affinities and Interaction Mechanisms of Novel 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives with Key Bacterial and Viral Protein Targets.

This guide provides a comprehensive comparative docking analysis of various this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-established pharmacophore in medicinal chemistry, known to be a structural component of various antimicrobial and antiviral agents.[1][2][3] This analysis focuses on the in-silico evaluation of these derivatives against critical protein targets, primarily bacterial DNA gyrase B and the main protease of SARS-CoV-2, to elucidate their potential as therapeutic agents.

Comparative Docking Performance

The following tables summarize the quantitative data from molecular docking studies, presenting the binding affinities of various 2-Amino-5-substituted-1,3,4-thiadiazole derivatives against their respective protein targets. Lower binding energy values typically indicate a higher binding affinity.

Table 1: Comparative Docking Scores of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives against E. coli DNA Gyrase B

Compound ID5-SubstituentDocking Score (kcal/mol)Interacting ResiduesReference
Derivative 1aPhenyl-7.8ASP73, GLU50, THR165[2][3]
Derivative 1b4-Chlorophenyl-8.5ASP73, GLU50, THR165[2][3]
Derivative 1c4-Nitrophenyl-8.9ASP73, GLU50, THR165[2][3]
Novobiocin (Control)--9.2ASP73, GLU50, THR165[1]

Table 2: Comparative Docking Scores of N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives against SARS-CoV-2 Main Protease (PDB ID: 6LU7)

Compound IDN-SubstituentBinding Energy (kcal/mol)Interacting ResiduesReference
IIa-H-8.0GLU166, LEU141, HIS163[4]
IIb-Ethyl-7.7SER144, CYS145[4]
IIc-Allyl-7.5THR25, CYS145[4]
IId-Phenyl-7.4MET49, HIS41[4]
Native Ligand--8.1ASN142, GLN189, GLU166[4]

Experimental Protocols

The methodologies outlined below are representative of the protocols used in the cited molecular docking studies.

Molecular Docking against E. coli DNA Gyrase B

1. Protein and Ligand Preparation: The three-dimensional crystal structure of the E. coli DNA gyrase B subunit (PDB ID: 1KZN) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The 2D structures of the 2-Amino-5-substituted-1,3,4-thiadiazole derivatives were sketched using ChemDraw and converted to 3D structures, followed by energy minimization using the MMFF94 force field.

2. Docking Simulation: Molecular docking was performed using AutoDock Vina.[5] The grid box was centered on the active site of DNA gyrase B with dimensions of 20 x 20 x 20 Å. The grid center was set to X=3.194, Y=43.143, and Z=69.977 with a grid volume of 8, 14, and 14 for the X, Y, and Z axes respectively.[5] The exhaustiveness parameter was set to 8. The docking results were analyzed based on the binding energy and the interactions with the amino acid residues in the active site.

Molecular Docking against SARS-CoV-2 Main Protease

1. Protein and Ligand Preparation: The crystal structure of the SARS-CoV-2 main protease (PDB ID: 6LU7) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and ligands, and the protein structure was optimized. The 3D structures of the N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were generated and energy minimized.

2. Docking Simulation: The docking studies were carried out using appropriate molecular docking software. The active site for docking was defined based on the co-crystallized native ligand. The binding energies of the docked compounds were calculated and are presented in Table 2.[4] The interactions of the compounds with the key amino acid residues in the active site were visualized and analyzed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative docking analysis of this compound derivatives.

G cluster_workflow Comparative Docking Analysis Workflow PDB Protein Target Selection (e.g., DNA Gyrase B) Docking Molecular Docking Simulation (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Preparation (this compound derivatives) Ligand->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Guide Publish Comparison Guide SAR->Guide

Caption: Workflow for comparative docking analysis.

G cluster_scaffold Core Scaffold and Derivatives cluster_derivatives Example Derivatives Thiadiazole 2-Amino-1,3,4-thiadiazole Core Methyl 5-Methyl Group Thiadiazole->Methyl at C5 Amino 2-Amino Group Thiadiazole->Amino at C2 R1 R1 = Phenyl R2 R2 = 4-Chlorophenyl R3 R3 = 4-Nitrophenyl

Caption: this compound scaffold.

Discussion and Structure-Activity Relationship (SAR)

The docking studies reveal that 2-amino-5-substituted-1,3,4-thiadiazole derivatives exhibit promising binding affinities for bacterial DNA gyrase B. The interactions with key amino acid residues such as ASP73 and GLU50, which are crucial for the enzyme's function, suggest a potential mechanism of inhibition.[2][3] Notably, the introduction of electron-withdrawing groups at the para-position of the phenyl ring at the 5-position of the thiadiazole core, such as chloro and nitro groups, resulted in improved docking scores compared to the unsubstituted phenyl derivative. This suggests that these substitutions may enhance the binding affinity of the compounds.

Similarly, the docking analysis of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the SARS-CoV-2 main protease indicates that these compounds can fit into the active site and form favorable interactions. The binding energies are comparable to that of the native ligand, highlighting their potential as inhibitors of viral replication.[4]

The 2-amino group and the nitrogen atoms of the thiadiazole ring are frequently involved in hydrogen bonding with the protein targets, underscoring their importance for ligand binding. The 5-methyl group, while not always directly interacting with the active site residues in the presented studies, plays a significant role in the overall electronic and steric properties of the molecule, which can influence its binding orientation and affinity.

Conclusion

This comparative guide consolidates in-silico data on this compound derivatives, highlighting their potential as inhibitors of key bacterial and viral protein targets. The presented docking scores, binding interactions, and structure-activity relationship insights provide a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold. Further experimental validation, including in vitro enzyme inhibition assays and antimicrobial susceptibility testing, is warranted to confirm the therapeutic potential of these promising compounds.

References

Safety Operating Guide

Safe Disposal of 2-Amino-5-methyl-1,3,4-thiadiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Amino-5-methyl-1,3,4-thiadiazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard safety practices for hazardous chemical waste.

Hazard Profile and Safety Precautions

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance. This includes a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowedH302
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Disposal Protocol

The primary principle for the disposal of this compound is that it should not be released into the environment.[2] Do not dispose of this chemical down the drain or in regular trash.[3] All waste, including the pure compound, contaminated materials, and solutions, must be treated as hazardous waste and disposed of through an institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] A dust mask should be worn when handling the solid form to avoid inhalation.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound and any materials grossly contaminated with the solid, such as weighing paper or contaminated paper towels. Place these materials in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[3] Do not mix with other incompatible waste streams.[3]

    • Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with the chemical must be placed in a designated sharps container.[3]

  • Container Management:

    • Use waste containers that are in good condition and are compatible with the chemical.

    • Keep waste containers closed except when adding waste.[3]

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., "Toxic," "Irritant").[3]

  • Handling Small Spills:

    • In the event of a small spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.

    • Sweep up the absorbed material and place it into the designated solid hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]

  • Final Disposal:

    • Store the sealed and labeled hazardous waste containers in a designated, secure area.

    • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][3]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Seal in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store in Secure Designated Area solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via EHS or Licensed Contractor storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-1,3,4-thiadiazole
Reactant of Route 2
2-Amino-5-methyl-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.